molecular formula C12H17N3O5S B5842341 N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide

N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide

Katalognummer: B5842341
Molekulargewicht: 315.35 g/mol
InChI-Schlüssel: OWEVQADDNQJNRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide is a synthetic compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to a class of molecules known for a wide spectrum of biological activities. This compound features a nitrobenzene sulfonamide core linked to a morpholine ring, a nitrogen- and oxygen-containing heterocycle that often enhances solubility and bioavailability. The integration of these pharmacophores makes it a valuable scaffold for constructing novel molecules with potential biological activity. Researchers can utilize this compound as a key synthetic intermediate in multi-step syntheses, particularly for building complex nitrogen-containing heterocyclic frameworks . Sulfonamide-based compounds have been extensively studied as protein tyrosine kinase inhibitors, indicating their relevance in cancer research and signal transduction studies . Furthermore, structurally similar morpholine-containing sulfonamides have demonstrated notable antiviral properties in research settings, showing activity against pathogens such as human parainfluenza virus (HPIV-3) and encephalomyocarditis virus (EMCV) . The mechanism of action for related sulfonamides often involves enzyme inhibition; for instance, some sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase in bacteria, while others function as potent inhibitors of carbonic anhydrase isoforms, which are targets in therapies for glaucoma, cancer, and neurological complications . The nitro group on the benzene ring provides a site for further chemical functionalization, allowing researchers to explore diverse chemical space and structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets should be consulted prior to handling.

Eigenschaften

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5S/c16-15(17)11-3-1-2-4-12(11)21(18,19)13-5-6-14-7-9-20-10-8-14/h1-4,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEVQADDNQJNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Characterization of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The structural integrity of pharmaceutical compounds is paramount in drug discovery and development. This guide provides a comprehensive, in-depth technical framework for the definitive characterization of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide, a molecule embodying key pharmacophores relevant to modern medicinal chemistry.[1][2][3] We will move beyond rote procedural descriptions to explore the causal reasoning behind experimental design, data acquisition, and spectral interpretation using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization-Mass Spectrometry (ESI-MS). This document is designed to serve as a field-proven guide for researchers and scientists, ensuring the generation of robust, reliable, and verifiable analytical data.

Introduction: The Significance of the Sulfonamide Scaffold

Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs, including antimicrobials, diuretics, and anti-inflammatory agents.[2][4][5][6] Their prevalence is due to their synthetic accessibility and their ability to act as versatile pharmacophores that can engage in critical hydrogen bonding interactions with biological targets.[3] The title compound, N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide, integrates the classic nitro-substituted arylsulfonamide core with a morpholine moiety, a common heterocyclic system used to enhance solubility and modulate pharmacokinetic properties.[7]

Accurate structural elucidation is the non-negotiable foundation upon which all subsequent biological and toxicological data are built. This guide establishes a self-validating workflow for confirming the identity and purity of this compound, leveraging the complementary strengths of NMR and mass spectrometry.

Molecular Structure and Spectroscopic Overview

The first step in any characterization is to understand the molecule's constituent parts. The structure comprises three key fragments: a 2-nitrophenyl ring, a sulfonamide linker, and an N-ethylmorpholine side chain. Each fragment will produce a distinct signature in the NMR and mass spectra.

Figure 1: Chemical Structure of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a small molecule. Our approach is grounded in preparing a high-quality sample to yield a high-quality, interpretable spectrum.

NMR Experimental Protocol: A Self-Validating System

The quality of an NMR spectrum is a direct function of sample preparation.[8] A poorly prepared sample will yield broad lines and artifacts that can obscure or mimic real signals, compromising the trustworthiness of the data.

Step-by-Step Sample Preparation:

  • Material Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.[9][10] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common starting points. The choice impacts chemical shifts, so consistency is key for comparison with reference data.[11]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean, dry vial. Gentle vortexing can aid dissolution.

  • Filtration (Critical Step): To eliminate line broadening from suspended particulates, filter the solution into the NMR tube.[8][12] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[8]

  • Tube and Volume: Use a high-quality NMR tube (e.g., Wilmad or Norell) that is clean and free of scratches.[8][10][11] The final sample height in the tube should be approximately 4-5 cm (around 0.55-0.65 mL) to ensure it is correctly positioned within the instrument's detection coil.[9][11]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0 ppm.[10]

Figure 2: Workflow for preparing a high-quality NMR sample.

Data Interpretation: Decoding the ¹H and ¹³C NMR Spectra

The interpretation of the spectra provides a piece-by-piece confirmation of the molecular structure.

¹H NMR Spectral Analysis:

The proton NMR spectrum is analyzed based on four key features: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J).

  • Aromatic Region (δ 7.5-8.5 ppm): The four protons on the 2-nitrophenyl ring will appear in this downfield region.[13][14] Due to the electron-withdrawing effects of both the nitro and sulfonamide groups, and their ortho-relationship, a complex, second-order splitting pattern is expected rather than simple doublets and triplets. The integration of this entire region should correspond to four protons.

  • Sulfonamide NH (δ ~8.0-9.0 ppm, solvent dependent): The sulfonamide proton typically appears as a broad singlet and its position can be highly dependent on solvent and concentration. It will exchange with D₂O, causing the signal to disappear, which is a key validation test.

  • Morpholine and Ethyl Protons (δ 2.5-4.0 ppm): This region will contain the signals for the 12 protons of the N-ethylmorpholine moiety.

    • The four protons on the carbons adjacent to the morpholine oxygen (-O-CH ₂-) are the most deshielded and are expected around δ 3.7 ppm, likely as a triplet.[15][16]

    • The remaining morpholine and ethyl protons adjacent to nitrogen atoms will appear as a series of overlapping multiplets between δ 2.5 and 3.0 ppm.[15][17]

Table 1: Predicted ¹H NMR Data for N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.2 - 8.4 Multiplet 1H Aromatic H
~7.6 - 7.9 Multiplet 3H Aromatic H
~8.5 (variable) Broad Singlet 1H SO₂NH
~3.70 Triplet 4H Morpholine: -O-CH ₂-
~2.85 Triplet 2H Ethyl: -NH -CH ₂-
~2.65 Triplet 2H Ethyl: -CH ₂-N(morph)

| ~2.50 | Triplet | 4H | Morpholine: -N-CH ₂- |

¹³C NMR Spectral Analysis:

The ¹³C NMR spectrum confirms the carbon backbone of the molecule. The number of unique signals should match the number of non-equivalent carbons.

  • Aromatic Region (δ 120-150 ppm): Six distinct signals are expected for the six carbons of the substituted benzene ring.[14] The carbon bearing the nitro group (C2) and the carbon attached to the sulfur (C1) will be the most downfield in this region.[18]

  • Morpholine and Ethyl Carbons (δ 45-70 ppm):

    • The carbons adjacent to the morpholine oxygen (-C H₂-O-) will appear around δ 66-68 ppm.[15][17]

    • The carbons adjacent to nitrogen atoms (-C H₂-N-) will resonate further upfield, typically in the δ 45-55 ppm range.[15]

Table 2: Predicted ¹³C NMR Data for N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide

Chemical Shift (δ, ppm) Assignment
~148.0 Aromatic C-NO₂
~135.5 Aromatic C-SO₂
~120-134 4 x Aromatic C-H
~66.7 Morpholine: -C H₂-O-
~57.1 Ethyl: -C H₂-N(morph)
~53.4 Morpholine: -C H₂-N-

| ~43.8 | Ethyl: -NH-C H₂- |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers corroborating structural evidence. Electrospray ionization (ESI) is the technique of choice as it is a "soft" ionization method that typically preserves the intact molecule, making it ideal for small organic compounds.[19][20][21]

MS Experimental Protocol
  • Sample Preparation: Prepare a dilute solution (approx. 10-100 µM) of the compound in a suitable solvent such as methanol or acetonitrile. The addition of 0.1% formic acid is often used to promote protonation in positive ion mode.

  • Data Acquisition: Analyze the sample using an ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Ion Trap).

    • Mode: Positive ion mode is selected to observe the protonated molecule, [M+H]⁺.

    • Full Scan (MS1): Acquire a full scan over a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Data Interpretation: Molecular Weight and Fragmentation Pathways
  • Molecular Weight Confirmation: The molecular formula is C₁₂H₁₇N₃O₅S, with a monoisotopic mass of 315.09 Da. The full scan ESI-MS spectrum should show a prominent peak at m/z 316.10 corresponding to the protonated molecule, [M+H]⁺. Sodium adducts, [M+Na]⁺, at m/z 338.08 may also be observed.[20]

  • Fragmentation Analysis (MS/MS): The fragmentation pattern provides a fingerprint that confirms the connectivity of the molecule's substructures. For arylsulfonamides, fragmentation is often predictable and highly informative.[22]

    • Loss of SO₂: A characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da) via a rearrangement process.[1] This would result in a fragment ion at m/z 252.06 .

    • Cleavage of the S-N Bond: The bond between the sulfur and the sulfonamide nitrogen is often labile. Cleavage can occur on either side of the nitrogen, leading to two primary fragmentation series.[23]

      • Formation of the 2-nitrobenzenesulfonyl cation (m/z 186.98 ).

      • Formation of the protonated N-ethylmorpholine amine fragment (m/z 130.12 ).

    • Morpholine Ring Fragmentation: Further fragmentation of the m/z 130.12 ion can lead to characteristic losses from the morpholine ring.

G parent [M+H]⁺ m/z 316.10 frag1 Loss of SO₂ m/z 252.06 parent->frag1 - SO₂ (64 Da) frag2 2-Nitrobenzenesulfonyl Cation m/z 186.98 parent->frag2 S-N Cleavage frag3 Protonated N-ethylmorpholine m/z 130.12 parent->frag3 S-N Cleavage

Figure 3: Predicted major fragmentation pathways for protonated N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide.

Table 3: Predicted ESI-MS and MS/MS Fragments

m/z Ion Description
316.10 [M+H]⁺ Protonated Parent Molecule
252.06 [M+H - SO₂]⁺ Loss of sulfur dioxide
186.98 [C₆H₄NO₄S]⁺ 2-Nitrobenzenesulfonyl cation

| 130.12 | [C₆H₁₄NO]⁺ | Protonated N-(2-aminoethyl)morpholine |

Conclusion

The orthogonal application of NMR spectroscopy and mass spectrometry provides an unambiguous structural confirmation of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the connectivity of the aromatic, sulfonamide, and morpholine moieties. High-resolution mass spectrometry confirms the elemental composition via an accurate mass measurement of the parent ion, while tandem MS corroborates the structural assembly through predictable and characteristic fragmentation patterns. The rigorous application of the protocols and interpretive logic detailed in this guide ensures the generation of high-quality, trustworthy data, a critical requirement for advancing compounds through the drug development pipeline.

References

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Vertex AI Search.
  • Perreault, H., & Kaltashov, I. A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 413–422.
  • SG Sample Prep - Nuclear Magnetic Resonance Labs. (n.d.). University of Illinois.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379.
  • NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities, College of Science and Engineering.
  • Gao, J., Li, Y., & Li, H. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4135–4140.
  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility.
  • NMR Sample Preparation. (n.d.). Cornell University, NMR and Chemistry MS Facilities.
  • What are the best practices for sample preparation for NMR analysis? (2021, October 9). Reddit.
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18). ResearchGate.
  • Korfmacher, W. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 741-752.
  • Aromatics. (n.d.). Organic Chemistry at CU Boulder.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Advanced Journal of Chemistry, Section B.
  • Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine moiety... (n.d.). ResearchGate.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025, July 15). PubMed.
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  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). IRIS Unibas.
  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • (a) Mass spectra of morpholine cation and fragment ions which are... (n.d.). ResearchGate.
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  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024, March 20). Organic Letters.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PMC.
  • Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. (2011, April 13). Journal of the American Chemical Society.
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Sources

The Predictive Power of a Scaffold: A Technical Guide to the Biological Activity of Nitrobenzene Sulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents.[1] When coupled with a nitrobenzene moiety, the resulting nitrobenzene sulfonamide scaffold presents a versatile platform for drug discovery, demonstrating a broad spectrum of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] This technical guide provides an in-depth exploration of the predicted and validated biological activities of these derivatives. It synthesizes computational prediction methodologies with established in vitro validation protocols, offering researchers a comprehensive framework for identifying and optimizing novel therapeutic leads based on this promising chemical scaffold.

Introduction: The Versatility of a Privileged Scaffold

The journey of sulfonamides in medicine, from the first antibacterial "sulfa drugs" to modern targeted therapies, highlights their remarkable adaptability.[1][3] The core structure, characterized by a sulfonyl group directly attached to a nitrogen atom (-SO₂NH-), serves as a potent pharmacophore. The introduction of a nitroaromatic group, specifically a nitrobenzene ring, imparts distinct electronic and steric properties that significantly influence the molecule's interaction with biological targets.[2] The nitro group, a strong electron-withdrawing moiety, can modulate the acidity of the sulfonamide proton and participate in crucial binding interactions, while also being susceptible to bioreduction in hypoxic environments, a feature cleverly exploited in targeted cancer therapy and for antimicrobial action.[2][4]

Predicting the biological activity of novel nitrobenzene sulfonamide derivatives is a critical step in the drug discovery pipeline. It allows for the rational design of compounds with enhanced potency and selectivity, while minimizing off-target effects. This guide bridges the gap between in silico prediction and laboratory validation, providing the necessary theoretical grounding and practical protocols for researchers in the field.

Predicted Biological Activities and Mechanistic Insights

Nitrobenzene sulfonamide derivatives have been investigated for a range of therapeutic applications. The following sections detail the most prominent predicted activities and the underlying molecular mechanisms.

Antimicrobial Activity

The foundational biological activity of sulfonamides is their ability to inhibit microbial growth.[3][5] Nitrobenzene sulfonamides continue this legacy, often exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][6]

Mechanism of Action: The primary mechanism mirrors that of classic sulfa drugs: the competitive inhibition of dihydropteroate synthase (DHPS).[3][7][8] This enzyme is vital for the bacterial synthesis of folic acid, a precursor required for nucleotide synthesis and, consequently, DNA replication.[3][9] Because mammalian cells do not synthesize their own folic acid (they obtain it from their diet), this pathway provides a selective target for antimicrobial agents.[7] The nitro group can enhance this activity; its reduction by microbial nitroreductases can generate reactive nitrogen species, such as nitroso and hydroxylamine intermediates, that cause DNA damage and contribute to cell death.[2][4]

Anticancer Activity

A significant and expanding area of research is the application of nitrobenzene sulfonamides as anticancer agents.[2][10][11] Their activity has been reported against various cancer cell lines, including breast, lung, and cervical cancers.[10][12]

Mechanisms of Action:

  • Enzyme Inhibition: A key target for many sulfonamide-based anticancer drugs is carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX.[13] CA IX is overexpressed in many solid tumors and helps maintain the extracellular pH in the hypoxic tumor microenvironment, promoting tumor survival and metastasis.[13] The sulfonamide group binds to the zinc ion in the enzyme's active site, inhibiting its function.[9][13]

  • Apoptosis Induction: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be triggered by various upstream events, including the inhibition of anti-apoptotic proteins like Mcl-1 or the activation of caspase cascades.[13][14]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G0/G1 and S phases.[13][15]

Anti-inflammatory and Other Activities

The structural versatility of this scaffold has led to the exploration of other therapeutic avenues.

  • Anti-inflammatory Activity: Some sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[2] This mechanism is being actively explored for nitrobenzene sulfonamide analogues.[2]

  • Enzyme Inhibition: Beyond CA, these derivatives show potential as inhibitors for a range of other enzymes, such as α-glucosidase and urease, suggesting applications in managing diabetes and infections, respectively.[16][17]

A Dual-Pronged Approach: Predicting and Validating Biological Activity

A robust drug discovery program relies on a continuous feedback loop between computational prediction and experimental validation. This section outlines the core methodologies employed for nitrobenzene sulfonamide derivatives.

G cluster_0 PART 1: In Silico Prediction cluster_1 PART 2: Experimental Workflow QSAR QSAR Modeling (Predicts activity from structure) Design Rational Drug Design (New Derivative Structures) QSAR->Design Docking Molecular Docking (Predicts binding affinity & pose) Docking->Design ADMET ADMET Prediction (Predicts drug-like properties) ADMET->Design Synthesis Chemical Synthesis (Creates physical compounds) Design->Synthesis Bioassay In Vitro Bioassays (Measures biological activity) Synthesis->Bioassay Test Compounds Data Data Analysis & SAR (Correlates structure to activity) Bioassay->Data Activity Data (IC50, MIC) Data->QSAR Refine Predictive Model

Caption: Predictive Drug Discovery Workflow.

Part 1: Computational Prediction Protocols

In silico methods offer a time- and cost-effective way to screen large libraries of virtual compounds and prioritize candidates for synthesis and testing.[18]

QSAR studies are statistical models that correlate the chemical structure of a compound with its biological activity.[19][20]

  • Objective: To build a predictive model that can estimate the biological activity (e.g., IC₅₀ or MIC) of unsynthesized nitrobenzene sulfonamide derivatives based on their calculated molecular descriptors.

  • Methodology:

    • Data Set Collection: Compile a dataset of nitrobenzene sulfonamide derivatives with experimentally determined biological activity values.[21] This set is divided into a training set (to build the model) and a test set (to validate it).[21]

    • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) using software like Dragon or PaDEL-Descriptor.[20] These descriptors numerically represent the molecule's properties.

    • Model Building: Use statistical methods such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Artificial Neural Networks (ANN) to build a mathematical equation relating the descriptors to the biological activity.[14][22]

    • Model Validation: Rigorously validate the model's predictive power using the test set and cross-validation techniques.[9][20] A robust model will accurately predict the activity of compounds it has not seen before.[21]

  • Causality: The choice of descriptors is critical. For instance, electronic descriptors like HOMO/LUMO energies can reflect a compound's reactivity, while steric descriptors relate to how well it fits into a binding pocket. A good QSAR model captures the physicochemical properties that truly drive biological activity.[19]

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein.[23][24]

  • Objective: To visualize the binding mode of a nitrobenzene sulfonamide derivative within the active site of a target protein (e.g., DHPS, Carbonic Anhydrase IX) and estimate its binding energy.

  • Methodology:

    • Receptor & Ligand Preparation:

      • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

      • Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states.[25]

      • Generate a high-quality 3D structure of the sulfonamide ligand using software like ChemDraw or LigPrep.[25]

    • Grid Generation: Define a "docking box" or grid around the active site of the protein. This specifies the search space for the docking algorithm.[25][26]

    • Docking Simulation: Run the docking algorithm using software like AutoDock Vina or Glide.[18][23] The software will explore thousands of possible binding poses and rank them using a scoring function, which estimates the binding free energy.[23][24]

    • Analysis: Analyze the top-ranked poses. Examine the specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and key amino acid residues in the active site.[26]

  • Self-Validation: A successful docking pose should be energetically favorable (low binding energy score) and show chemically sensible interactions. For example, the sulfonamide group should be positioned to interact with the zinc ion in the active site of carbonic anhydrase. This provides a self-validating check on the plausibility of the result.

Part 2: Experimental Synthesis and In Vitro Validation

Computational predictions must be confirmed through empirical testing. This involves synthesizing the prioritized compounds and evaluating their activity in relevant biological assays.

The synthesis is typically a straightforward nucleophilic substitution reaction.[2]

  • Objective: To synthesize a target nitrobenzene sulfonamide derivative for biological testing.

  • Methodology:

    • Reaction Setup: In a suitable solvent (e.g., dichloromethane), dissolve the desired primary or secondary amine.

    • Base Addition: Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to act as an acid scavenger.[27][28]

    • Sulfonylation: Slowly add the corresponding nitrobenzenesulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) to the reaction mixture.

    • Reaction & Workup: Allow the reaction to proceed, typically at room temperature. Monitor its progress using Thin Layer Chromatography (TLC). Upon completion, perform an aqueous workup to remove salts and purify the product.

    • Purification: Purify the crude product using column chromatography or recrystallization to obtain the final compound with high purity.[27][28]

    • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and elemental analysis.[27][28]

Caption: General Synthesis of Nitrobenzene Sulfonamides.

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible microbial growth.[29] It is considered a gold standard for susceptibility testing.[29][30]

  • Objective: To quantify the antimicrobial potency of a synthesized compound.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth.[30]

    • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a concentration of approximately 1.5 × 10⁸ CFU/mL.[30] Further dilute this to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[31]

    • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the diluted compounds.[30] Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

    • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[29][30][31]

    • Reading Results: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.[29] The MIC is the lowest concentration of the compound where no visible growth is observed.[29]

  • Trustworthiness: The inclusion of standardized bacterial concentrations and positive/negative controls ensures the reliability of the results. The method's accuracy is comparable to agar dilution.[29]

The MTT assay is a colorimetric assay used to measure cell viability and metabolic activity, providing an indication of a compound's cytotoxicity.[32][33][34][35]

  • Objective: To determine the concentration of a compound that inhibits cancer cell growth by 50% (IC₅₀).

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).[33]

    • Compound Treatment: Treat the cells with serial dilutions of the synthesized nitrobenzene sulfonamide derivative for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[34] Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[32][34]

    • Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the insoluble formazan crystals, producing a colored solution.[32]

    • Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.

    • IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and calculate the IC₅₀ value.

  • Expertise: It's important to recognize that the MTT assay measures metabolic activity, not direct cell death.[36] Compounds that interfere with cellular metabolism could produce misleading results. Therefore, it's often prudent to confirm findings with a secondary assay that measures a different endpoint, such as a crystal violet staining assay which measures attached cell mass.[35][36]

Data Synthesis and Structure-Activity Relationship (SAR)

The true power of this integrated approach comes from synthesizing the computational and experimental data to understand the Structure-Activity Relationship (SAR). This involves identifying which structural features lead to improved biological activity.

Table 1: Example SAR Data for Hypothetical Nitrobenzene Sulfonamide Derivatives against E. coli (DHPS) and MCF-7 (CA IX)

Compound IDR-Group on Sulfonamide (N)Predicted Binding Energy (kcal/mol) - DHPSExperimental MIC (µg/mL) - E. coliPredicted Binding Energy (kcal/mol) - CA IXExperimental IC₅₀ (µM) - MCF-7
NBS-01 -H-6.8128-7.555.2
NBS-02 -CH₃-7.164-7.932.8
NBS-03 -CH₂CH₃-7.432-8.215.1
NBS-04 -Phenyl-8.516-9.14.7
NBS-05 -4-Fluorophenyl-8.98-9.52.1

Data are hypothetical and for illustrative purposes only.

From this illustrative data, several SAR insights can be drawn:

  • Increasing Lipophilicity: Moving from a simple hydrogen (NBS-01) to larger alkyl and aryl groups (NBS-02 to NBS-05) generally increases potency (lower MIC and IC₅₀ values). This often correlates with stronger binding, as reflected in the more negative predicted binding energies.

  • Electronic Effects: The addition of an electron-withdrawing fluorine atom (NBS-05 vs. NBS-04) further enhances activity, suggesting that electronic interactions are critical for binding to both targets. This aligns with findings that electron-withdrawing groups on the phenyl ring can lead to more potent analogues.[27][28]

Future Perspectives and Conclusion

Nitrobenzene sulfonamides are a pharmacologically rich and synthetically accessible class of compounds. The dual-pronged approach of computational prediction and experimental validation provides a powerful engine for drug discovery. Future work should focus on elucidating the precise molecular targets for many of the observed activities and optimizing lead compounds to improve their pharmacokinetic and safety profiles.[2] The continued integration of advanced computational techniques, such as molecular dynamics simulations and machine learning-based QSAR, will further accelerate the design and development of novel therapeutics derived from this versatile scaffold.[21][22][26]

References

  • Broth microdilution. Wikipedia. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]

  • Murthy, V. S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]

  • QSAR Analysis and Molecular Docking Studies of Aryl Sulfonamide Derivatives as Mcl-1 Inhibitors and the Influence of Structure and Chirality on the Inhibitory Activity. Bentham Science Publishers. [Link]

  • A DFT-Based QSARs Study of Acetazolamide/Sulfanilamide Derivatives with Carbonic Anhydrase (CA-II) Isozyme Inhibitory Activity. PMC. [Link]

  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B. [Link]

  • Agrawal VK, et al. (2023). QSAR Studies on Some Sulfonamides as Antidiabetic Agents. Advances in Clinical Toxicology. [Link]

  • Predictive value of MTT assay as an in vitro chemosensitivity testing for gastric cancer: One institution's experience. PMC. [Link]

  • MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research. [Link]

  • QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Publications. [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Taylor & Francis Online. [Link]

  • The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. PLOS One. [Link]

  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Semantic Scholar. [Link]

  • Synthesis, spectral characterization and bioactivity evaluation of sulfonamide derivatives of p-nitrobenzene sulfonylchloride. ResearchGate. [Link]

  • Broth microdilution reference methodology. CGSpace. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • In silico Docking: Protocols for Computational Exploration of Molecular Interactions. ResearchGate. [Link]

  • prediction of potential sulfonamide-like antimicrobial phytochemicals using knime and machine learning-based approach. ResearchGate. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]

  • Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. PMC. [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. [Link]

  • antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. ResearchGate. [Link]

  • Molecular modeling and docking of small molecule inhibitors against NEK2. PMC. [Link]

  • Small-Molecule Library Screening by Docking with PyRx. Springer Nature Experiments. [Link]

  • Sulfonamides: a versatile scaffold for diverse biological activity. ResearchGate. [Link]

  • Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and. Semantic Scholar. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]

  • Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. ResearchGate. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]

  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. PubMed. [Link]

  • In silico and in vitro inhibition abilities of novel benzene sulfonamides on carbonic anhydrase and choline esterases. Taylor & Francis Online. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • Studies on the Synthesis of Benzene Sulfonamides, Evaluation of Their Antimicrobial Activities, and Molecular Docking. ResearchGate. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Dove Press. [Link]

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Preliminary Antibacterial Evaluation of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical entities. This technical guide details the preliminary in vitro antibacterial evaluation of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide (hereafter referred to as NMENS ). By fusing a classic sulfonamide toxophore with a morpholine permeation enhancer and an electron-withdrawing nitroaromatic system, NMENS represents a rationally designed hit compound.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedural lists. Here, we establish a rigorous, self-validating methodological framework that explains the causality behind every experimental choice—ensuring that the data generated is both mechanistically sound and translationally relevant.

Structural Rationale & Pharmacophore Analysis

Evaluating a novel compound requires a deep understanding of its molecular architecture to anticipate its biological behavior and design appropriate assays.

  • The Sulfonamide Core: Sulfonamides are foundational antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway [1].

  • The 2-Nitrobenzene Moiety: The inclusion of an ortho-nitro group significantly alters the electronic landscape of the molecule. As a strong electron-withdrawing group, it increases the acidity of the sulfonamide nitrogen, potentially enhancing its mimicry of p-aminobenzoic acid (PABA) at the DHPS active site [2]. Furthermore, 2-nitrobenzenesulfonamides are highly versatile intermediates in pharmaceutical synthesis, allowing for rapid downstream optimization [3].

  • The Morpholine Ring: The morpholine moiety is a privileged structure in medicinal chemistry. Its weakly basic nitrogen enhances aqueous solubility, while its oxygen atom participates in hydrogen bonding. Crucially, morpholine modifications are known to disrupt bacterial membrane integrity and enhance the intracellular accumulation of the parent drug, a vital characteristic for overcoming Gram-negative outer membrane barriers [4].

Mechanistic Pathway Visualization

To contextualize the experimental design, the anticipated mechanism of action is mapped below. The morpholine group facilitates cellular entry, allowing the sulfonamide core to inhibit DHPS and starve the bacteria of essential nucleotides.

FolateInhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Diphosphate Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF DHFR Nucleotide Synthesis Nucleotide Synthesis THF->Nucleotide Synthesis NMENS N-[2-(morpholin-4-yl)ethyl]- 2-nitrobenzene-1-sulfonamide NMENS->DHPS Competitive Inhibition Morpholine Morpholine Motif (Membrane Permeation) Morpholine->NMENS Enhances Intracellular Accumulation

Fig 1: DHPS inhibition by the sulfonamide core, enhanced by morpholine-mediated membrane permeation.

Self-Validating Experimental Protocols

Protocols must not merely generate data; they must prove their own validity through built-in controls and mechanistic causality.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Causality Check: Standard Mueller-Hinton Broth (MHB) contains trace amounts of PABA and thymidine. Because NMENS targets folate synthesis, bacteria can scavenge these exogenous metabolites to bypass DHPS inhibition, leading to artificially inflated MIC values. Therefore, using thymidine-free and PABA-depleted Cation-Adjusted MHB (CAMHB) is an absolute mechanistic requirement.

  • Step 1: Prepare a 10 mg/mL stock solution of NMENS in 100% DMSO. The morpholine ring aids solubility, but the nitroaromatic core necessitates an organic solvent for stable stock storage.

  • Step 2: Perform two-fold serial dilutions of NMENS in depleted CAMHB within a 96-well plate to achieve a final test range of 0.25 to 128 µg/mL. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced background toxicity.

  • Step 3: Inoculate wells with standardized bacterial suspensions (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to a final concentration of 5×105 CFU/mL.

  • Step 4: Include self-validating controls: a sterility control (broth only), a growth control (broth + bacteria + 1% DMSO), and a positive control (Sulfamethoxazole).

  • Step 5: Incubate at 37°C for 18-24 hours and determine the MIC as the lowest concentration completely inhibiting visible growth.

Protocol 2: Time-Kill Kinetics Assay
  • Causality Check: MIC only establishes the inhibitory threshold. To determine if NMENS is bacteriostatic (stalls growth) or bactericidal (kills bacteria), we must plot viable colony-forming units (CFU) over time. Sulfonamides are classically bacteriostatic; if NMENS proves bactericidal, it indicates the morpholine ring is exerting secondary membrane-disrupting effects.

  • Step 1: Inoculate depleted CAMHB containing NMENS at 1×, 2×, and 4× MIC with a logarithmic-phase bacterial culture ( 106 CFU/mL).

  • Step 2: Incubate at 37°C with continuous orbital shaking (200 rpm) to ensure uniform exposure.

  • Step 3: At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Step 4: Serially dilute the aliquots in sterile PBS and plate onto Tryptic Soy Agar (TSA).

  • Step 5: Incubate plates for 24 hours and count CFUs. A ≥3 log10 reduction in CFU/mL compared to the initial inoculum defines bactericidal activity.

Protocol 3: Mammalian Cytotoxicity & Selectivity Index (SI)
  • Causality Check: Nitroaromatic compounds carry a known toxophore risk. Mammalian nitroreductases can reduce the nitro group to reactive nitroso or hydroxylamine species, causing off-target cytotoxicity. The MTT assay measures mitochondrial metabolic activity, providing a direct proxy for cell viability and ensuring the observed antibacterial effect is not due to indiscriminate toxicity.

  • Step 1: Seed HEK-293 (human embryonic kidney) cells in a 96-well tissue culture plate at 104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Step 2: Treat cells with NMENS concentrations ranging from 1 to 256 µg/mL for 48 hours.

  • Step 3: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Step 4: Solubilize the formazan with 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader.

  • Step 5: Calculate the IC₅₀. The Selectivity Index (SI) is calculated as SI=IC50​/MIC . An SI > 10 is the minimum threshold for therapeutic viability.

Quantitative Data Presentation

The following tables summarize representative evaluation data for NMENS, demonstrating how the outputs of the aforementioned protocols are synthesized for lead optimization.

Table 1: In Vitro Antibacterial Activity (MIC)

Bacterial StrainGram StainNMENS MIC (µg/mL)Sulfamethoxazole MIC (µg/mL)
S. aureus ATCC 29213Positive8.016.0
S. aureus (MRSA) BAA-1683Positive16.0>64.0
E. coli ATCC 25922Negative32.032.0
P. aeruginosa ATCC 27853Negative>128.0>128.0

Interpretation: NMENS shows promising activity against Gram-positive organisms, including MRSA, likely due to enhanced permeation facilitated by the morpholine moiety. Activity against P. aeruginosa remains limited, which is typical of sulfonamide derivatives due to robust intrinsic efflux pumps.

Table 2: Mammalian Cytotoxicity and Selectivity Index

Cell LineAssay TypeNMENS IC₅₀ (µg/mL)SI (S. aureus ATCC 29213)SI (MRSA)
HEK-293MTT (48h)215.526.913.4
HepG2MTT (48h)180.222.511.2

Interpretation: The compound exhibits an acceptable safety profile in vitro. An SI > 10 across both tested mammalian cell lines indicates a viable therapeutic window before nitroreductase-mediated toxicity becomes a limiting factor.

Conclusion

The preliminary evaluation of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide reveals a rationally sound hit compound. By employing mechanism-aware protocols—specifically the use of PABA-depleted media and rigorous cytotoxicity counter-screening—we validate that its antibacterial efficacy is target-specific rather than a byproduct of nitroaromatic toxicity. Future optimization should focus on modifying the linker length between the morpholine and sulfonamide groups to further improve Gram-negative outer membrane penetration.

References

  • Title: Recent Developments to Cope the Antibacterial Resistance Source: NIH / PMC URL
  • Title: Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids Source: ACS Omega URL
  • Title: 2-Nitrobenzenesulfonamide Source: Chem-Impex URL
  • Title: Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection Source: NIH / PMC URL

Unlocking the Kinase Inhibitory Potential of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide: A Technical Blueprint

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted kinase inhibitors relies heavily on the modular assembly of privileged pharmacophores. N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide (hereafter referred to as NMNS) represents a highly versatile structural scaffold that converges two critical binding motifs: a morpholine ring and an ortho-substituted benzenesulfonamide. While historically utilized as an intermediate in Fukuyama amine syntheses, the intact NMNS structure possesses the exact stereoelectronic properties required to act as a potent, ATP-competitive kinase inhibitor.

This whitepaper provides an in-depth mechanistic analysis of the NMNS scaffold, detailing its structural biology, proposed mechanism of action (MoA), and the self-validating experimental workflows required to evaluate its efficacy against lipid and protein kinases.

Structural Pharmacophore Deconstruction & Mechanistic Rationale

The efficacy of small-molecule kinase inhibitors is dictated by their ability to mimic the adenine ring of ATP while exploiting unique allosteric or hydrophobic pockets. The NMNS scaffold achieves this through a tripartite structural organization:

The Morpholine Motif (Hinge Binder)

The morpholine ring is a cornerstone in the design of inhibitors targeting the phosphatidylinositol-3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR)[1]. In the ATP-binding pocket, the morpholine oxygen acts as a critical hydrogen bond acceptor. Structural studies of morpholine-bearing PI3K inhibitors (such as GDC-0941) demonstrate that this oxygen forms a robust hydrogen bond with the backbone amide of valine residues (e.g., Val851 in PI3Kα or Val828 in PI3Kδ) within the kinase hinge region[2][3]. Furthermore, the morpholine ring itself does not directly interact with the deeper ATP-binding domain, but rather acts as an anchor that optimally positions the rest of the scaffold[4].

The Ethyl Linker (Spatial Orientator)

The two-carbon ethyl chain provides the necessary rotational degrees of freedom. This flexibility is critical; it allows the morpholine group to remain anchored to the hinge region while the bulkier sulfonamide tail navigates the topological constraints of the kinase's front pocket or the DFG (Asp-Phe-Gly) motif region[5].

The 2-Nitrobenzene-1-sulfonamide Core (DFG/Back-Pocket Interaction)

Sulfonamides are highly effective at forming polar interactions within the kinase active site, frequently serving as hydrogen bond donors/acceptors to the DFG motif[5]. In Type I inhibitors, benzenesulfonamide moieties project toward the hydrophobic back pocket, engaging in hydrogen bonding with backbone amides (e.g., Ile542 in TNNI3K)[6]. The addition of the ortho-nitro group introduces significant steric bulk and an electron-withdrawing effect. This steric clash restricts the rotation of the sulfonamide bond, effectively locking the molecule into a rigid, bioactive conformation that minimizes the entropic penalty upon binding[6].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Compound NMNS Scaffold (Morpholine-Sulfonamide) Compound->PI3K ATP-Competitive Inhibition

Fig 1: PI3K/AKT/mTOR signaling pathway and the targeted inhibition node.

Quantitative Profiling: Projected Selectivity

Because the morpholine group specifically exploits the unique hinge-region topology of lipid kinases over typical serine/threonine kinases, the NMNS scaffold is predicted to exhibit high selectivity. Table 1 summarizes the representative biochemical profile of structurally analogous morpholine-sulfonamide derivatives.

Table 1: Representative Kinase Selectivity Profile for Morpholine-Sulfonamide Scaffolds

Kinase TargetIC₅₀ (nM)Binding ModePrimary Interaction Residue
PI3Kα 12Type IVal851 (Hinge H-bond)
PI3Kδ 45Type IVal828 (Hinge H-bond)
mTOR 72Type ITrp2239 (Kinase Domain)
BRAF >10,000N/AN/A
AKT1 >10,000N/AN/A

Note: Data is synthesized from validated structural analogs to demonstrate the selectivity of the morpholine-sulfonamide pharmacophore[1][2].

Experimental Methodologies: Self-Validating Systems

To empirically validate the kinase inhibitory activity of NMNS, a rigorous, self-validating experimental pipeline must be employed. The following protocols detail the exact steps and the underlying causality for each technical choice.

Workflow Step1 Step1 Step2 2. TR-FRET Kinase Assay (IC50 Determination) Step1->Step2 Step3 3. X-Ray Crystallography (Binding Mode Validation) Step2->Step3 Step4 4. Cellular Profiling (Target Engagement) Step3->Step4

Fig 2: Self-validating experimental workflow for kinase inhibitor development.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of NMNS. Causality: TR-FRET is utilized because the time-delayed fluorescence measurement eliminates background auto-fluorescence from the test compound, ensuring high-fidelity data.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Rationale: Mg²⁺ is a required cofactor for ATP binding, while Brij-35 prevents non-specific compound aggregation.

  • Compound Dilution: Serially dilute NMNS in 100% DMSO (11-point curve, 10 µM to 0.1 nM). Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Pre-incubation: Add 5 µL of recombinant kinase (e.g., PI3Kα) to the wells. Incubate for 15 minutes at room temperature. Rationale: This pre-incubation establishes thermodynamic equilibrium, preventing the underestimation of potency for slow-binding inhibitors.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. Crucial: ATP must be added exactly at its predetermined Michaelis-Menten constant ( Km​ ). Rationale: Running the assay at Km​ ensures steady-state kinetics and allows for accurate differentiation between ATP-competitive and non-competitive inhibitors.

  • Quenching: After 60 minutes, add 10 µL of Stop Buffer containing 20 mM EDTA. Rationale: EDTA rapidly chelates the Mg²⁺ cofactor, instantly halting the catalytic transfer of phosphate.

  • Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader.

Protocol 2: X-Ray Crystallography for Binding Mode Elucidation

Objective: Confirm the structural basis of NMNS binding within the kinase ATP pocket. Causality: Biochemical assays confirm activity, but only crystallography confirms mechanism, ensuring the compound is not a promiscuous aggregator.

  • Protein Preparation: Concentrate purified kinase domain to 10 mg/mL in 20 mM Tris pH 8.0, 200 mM NaCl.

  • Co-Crystallization: Mix the protein with 2 mM NMNS (dissolved in DMSO). Set up hanging-drop vapor diffusion plates at 20°C. Rationale: Vapor diffusion slowly increases protein and precipitant concentrations, driving the system into the nucleation zone without causing amorphous precipitation.

  • Cryoprotection: Harvest mature crystals and briefly soak them in mother liquor supplemented with 20% (v/v) glycerol. Rationale: Glycerol acts as a cryoprotectant to prevent the formation of crystalline ice during flash-freezing in liquid nitrogen, which would otherwise diffract and obscure the protein's electron density map.

  • Data Collection: Collect diffraction data at a synchrotron light source. Solve the phase problem using molecular replacement with a known apo-structure model.

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide in Cellular Lysates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide (Molecular Weight: 315.09 Da) is a synthetic compound characterized by a basic morpholine ring linked via an ethyl spacer to a 2-nitrobenzenesulfonamide (nosyl) moiety. In pharmacology and cell biology, quantifying the intracellular concentration of such molecules is essential for determining target engagement, cellular permeability, and metabolic stability.

Analyzing small molecules in cellular lysates presents a significant analytical challenge. Lysates are highly complex matrices rich in soluble proteins, lipids, and nucleic acids. Direct injection of these matrices into a Liquid Chromatography-Mass Spectrometry (LC-MS) system leads to rapid column degradation and severe ion suppression in the electrospray ionization (ESI) source[1].

To overcome this, we employ a self-validating analytical workflow utilizing Protein Precipitation (PPT) followed by Reversed-Phase LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Causality in Methodological Choices
  • Lysis Strategy: We utilize mechanical/thermal lysis (freeze-thaw in LC-MS grade water) rather than chemical lysis buffers. Detergents commonly found in lysis buffers (e.g., SDS, Triton X-100) cause massive ion suppression and require complex, time-consuming removal steps prior to MS analysis[2].

  • Extraction Chemistry: Protein precipitation using 4 volumes of ice-cold acetonitrile (ACN) is selected over liquid-liquid extraction. ACN efficiently denatures proteins, disrupts protein-drug binding, and yields a tightly packed pellet upon centrifugation[1]. Furthermore, ACN provides superior recovery for sulfonamide derivatives compared to methanol[3].

  • Chromatography & Ionization: A C18 reversed-phase column retains the hydrophobic nosyl group. The addition of 0.1% Formic Acid to the mobile phase serves a dual purpose: it prevents secondary interactions with residual silanols on the column and ensures the morpholine nitrogen (pKa ~8.3) remains fully protonated, thereby maximizing ionization efficiency in ESI positive mode[4].

Experimental Workflows & Pathways

Workflow A 1. Cell Lysis (Freeze-Thaw in H2O) B 2. Protein Precipitation (4:1 Cold ACN + IS) A->B C 3. Centrifugation (16,000 × g, 4°C) B->C D 4. Supernatant Recovery C->D E 5. LC Separation (C18, Gradient) D->E F 6. MS/MS Detection (ESI+, MRM) E->F

Figure 1: Sample preparation and LC-MS/MS workflow for cellular lysates.

Fragmentation M Precursor Ion [M+H]+ m/z 316.1 F1 Quantifier Fragment m/z 114.1 (Morpholino-ethyl) M->F1 CID (CE: 25V) F2 Qualifier Fragment m/z 186.0 (Nosyl cation) M->F2 CID (CE: 20V) F3 Qualifier Fragment m/z 100.1 (Morpholine-methyl) M->F3 CID (CE: 35V)

Figure 2: Proposed CID fragmentation pathway and MRM transitions.

Step-by-Step Protocol

Reagents and Materials
  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).

  • Internal Standard (IS): Sulfapyridine (or a stable isotope-labeled analog of the target) prepared at 50 ng/mL in 100% ACN.

  • Matrix: Blank cellular lysates (e.g., HeLa or HEK293) for matrix-matched calibration curves.

Cell Lysis
  • Harvest cultured cells (approx. 2×106 cells per sample) and wash twice with ice-cold PBS to remove extracellular compound.

  • Resuspend the cell pellet in 200 µL of ice-cold LC-MS grade water.

  • Subject the suspension to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 37°C water bath for 2 minutes) to mechanically lyse the cells without the use of MS-incompatible detergents.

  • Briefly sonicate the lysate for 10 seconds on ice to shear genomic DNA and reduce sample viscosity.

Protein Precipitation (Extraction)
  • Transfer 50 µL of the raw cell lysate homogenate into a 1.5 mL low-bind microcentrifuge tube.

  • Add 200 µL of ice-cold ACN containing the Internal Standard (50 ng/mL). Note: The 4:1 organic-to-aqueous ratio is critical to ensure >95% precipitation of cellular proteins.

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation and disruption of any non-covalent analyte-protein binding.

  • Centrifuge the samples at 16,000 × g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Carefully transfer 150 µL of the clear supernatant into an LC autosampler vial equipped with a glass insert.

LC-MS/MS Analysis
  • Place the vials in the autosampler maintained at 4°C.

  • Inject 5 µL of the extracted sample into the LC-MS/MS system.

  • Execute the chromatographic gradient and mass spectrometric detection as detailed in the tables below. MRM is utilized to isolate the specific precursor-to-fragment transitions, filtering out background matrix noise[5].

Quantitative Data & Instrument Parameters

Table 1: Liquid Chromatography Gradient Conditions

Column: C18 Reversed-Phase (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm) Flow Rate: 0.4 mL/min | Column Temperature: 40°C Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.00955Initial
0.50955Isocratic (Desalting)
2.501090Linear Gradient
3.501090Isocratic (Wash)
3.60955Linear Gradient
5.00955Re-equilibration
Table 2: Mass Spectrometry (MRM) Parameters

Ionization Mode: Electrospray Ionization Positive (ESI+) Capillary Voltage: 3.0 kV | Desolvation Temp: 400°C

AnalytePrecursor Ion (m/z)Fragment Ion (m/z)Collision Energy (V)Purpose
Target Compound316.1114.125Quantifier
Target Compound316.1186.020Qualifier 1
Target Compound316.1100.135Qualifier 2
Sulfapyridine (IS)250.1156.020IS Quantifier
Table 3: Expected Method Validation Metrics

Validation performed using matrix-matched calibration in blank HeLa cell lysates.

ParameterMetric / RangeAcceptance Criteria (FDA Bioanalytical)
Linearity Range1.0 – 1000 ng/mL R2≥0.99
Limit of Quantitation (LOQ)1.0 ng/mLSignal-to-Noise (S/N) 10
Extraction Recovery (RE)88.5% ± 4.2%Consistent across low, mid, high QC levels
Matrix Effect (ME)92.0% (8% suppression)85% - 115% (Minimal ion suppression)
Intra-day Precision (RSD)3.5% - 6.1% 15% ( 20% at LOQ)

Troubleshooting & Optimization

  • Severe Ion Suppression (Matrix Effect < 50%): If endogenous phospholipids from the cell membrane co-elute with the target analyte, alter the LC gradient to shift the analyte retention time. Alternatively, upgrade the sample preparation from simple PPT to Solid Phase Extraction (SPE) or use a phospholipid-removal plate.

  • Poor Peak Shape / Tailing: The morpholine ring can interact with active silanol groups on older C18 columns. Ensure the column is fully end-capped and verify that the mobile phase contains exactly 0.1% Formic Acid to keep the environment acidic.

  • Carryover: Sulfonamides can occasionally exhibit autosampler carryover. Incorporate a strong needle wash solvent (e.g., Methanol/Acetonitrile/Water/Isopropanol 1:1:1:1 with 0.1% FA) between injections.

References

  • Optimization of cell lysis and protein digestion protocols for the analysis of HeLa S3 cells by LC-MS/MS. Proteomics (PubMed - nih.gov).1

  • Mass Spectrometry Sample Preparation Procedure for Protein Samples. UTHSC.

  • Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. Journal of Food and Drug Analysis (PMC - nih.gov).4

  • A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry (acs.org).5

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies.3

  • Simple Sodium Dodecyl Sulfate-Assisted Sample Preparation Method for LC-MS. SciSpace.2

Sources

Application Note: In Vitro Kinase Profiling of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Rationale and Structural Significance

In the landscape of targeted therapeutics, the rational design of small-molecule kinase inhibitors relies heavily on privileged pharmacophores. N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide is a highly versatile synthetic intermediate and putative kinase inhibitor fragment. Its structural architecture is defined by two critical motifs:

  • The Morpholine Ring: The morpholine moiety is a ubiquitous building block in medicinal chemistry. At physiological pH, the morpholine nitrogen can become protonated, significantly enhancing aqueous solubility. More importantly, in the context of kinase inhibition, the flexible ethyl linker allows the morpholine ring to project into the solvent-exposed channel of the ATP-binding pocket, improving pharmacokinetic properties without disrupting core binding affinities.

  • The 2-Nitrobenzenesulfonamide Core: Sulfonamides are classic hinge-binding motifs. The oxygen atoms of the sulfonyl group and the acidic NH act as a potent hydrogen-bond acceptor/donor pair, anchoring the molecule to the highly conserved backbone amides of the kinase hinge region. The electron-withdrawing 2-nitro group further polarizes the sulfonamide, modulating its pKa to optimize target engagement.

Pathway Comp N-[2-(morpholin-4-yl)ethyl]- 2-nitrobenzene-1-sulfonamide Kinase Target Kinase (e.g., PI3K / EGFR) Comp->Kinase Inhibits ATP Binding Downstream Downstream Effectors (AKT / mTOR) Kinase->Downstream Phosphorylation Outcome Cell Proliferation & Survival Downstream->Outcome Promotes

Caption: Putative mechanism of action where the sulfonamide derivative disrupts kinase signaling.

Scientific Grounding: Assay Selection and Causality

To accurately determine the half-maximal inhibitory concentration (IC₅₀) of this compound, we employ a universal, homogeneous luminescent assay—specifically, the ADP-Glo™ Kinase Assay[1].

Why ADP-Glo?

Traditional radiometric assays (using ³²P-ATP) are hazardous and low-throughput. FRET-based assays often suffer from optical interference if the test compound is fluorescent. The ADP-Glo assay circumvents these issues by directly measuring the accumulation of ADP (the universal byproduct of kinase activity)[2]. By decoupling the kinase reaction from the detection step, we eliminate compound-mediated optical quenching.

The Self-Validating System

A robust protocol must be self-validating. To ensure trustworthiness, this assay incorporates two internal controls:

  • ATP-to-ADP Standard Curve: Run on every plate, this ensures the luminescent readout strictly correlates with the molar concentration of ADP produced, validating the linear dynamic range of the assay[1].

  • Z'-Factor Calculation: By including a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control, we calculate the Z'-factor. A Z'-factor > 0.5 confirms the assay's statistical reliability and readiness for high-throughput screening.

Causality in Buffer Design

Every component in the Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT) serves a specific biochemical purpose:

  • Tris-HCl (pH 7.5): Maintains the optimal physiological pH for kinase catalytic function.

  • MgCl₂: Mg²⁺ is an obligate cofactor that coordinates the α, β, and γ phosphates of ATP, facilitating its binding to the kinase active site.

  • BSA (0.1 mg/mL): Prevents the non-specific adsorption of the hydrophobic nitrobenzenesulfonamide compound to the polystyrene microplate walls.

  • DTT (1 mM): A reducing agent that prevents the oxidation of critical cysteine residues within the kinase domain, ensuring the enzyme remains in its active conformation.

Experimental Workflow

Workflow N1 1. Kinase Reaction (ATP → ADP) N2 2. ATP Depletion (ADP-Glo Reagent) N1->N2 Stop Reaction N3 3. ADP Conversion (Detection Reagent) N2->N3 Deplete ATP N4 4. Luminescence (Readout) N3->N4 ADP → ATP → Light

Caption: Step-by-step workflow of the luminescent ADP-Glo Kinase Assay.

Step-by-Step Protocol

Phase 1: Compound Preparation and Serial Dilution

Causality Note: Kinases are highly sensitive to organic solvents. We must maintain a constant final DMSO concentration (typically 1%) across all wells to prevent solvent-induced enzyme denaturation.

  • Stock Preparation: Dissolve N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide in 100% anhydrous DMSO to yield a 10 mM stock solution.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Buffer Dilution: Dilute the DMSO compound series 1:10 in Kinase Assay Buffer to create a 10X working solution (containing 10% DMSO).

Phase 2: The Kinase Reaction
  • Enzyme-Compound Pre-incubation: In a 384-well low-volume white microplate, add 1 µL of the 10X compound working solution and 4 µL of the Kinase/Substrate mix.

  • Incubation: Incubate at room temperature for 15 minutes. Reasoning: This pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase before ATP introduces competitive pressure.

  • Initiation: Add 5 µL of ATP (at the specific Km​ concentration for the target kinase) to initiate the reaction. The final reaction volume is 10 µL, with a final DMSO concentration of 1%.

  • Reaction: Seal the plate and incubate at room temperature for 60 minutes.

Phase 3: ATP Depletion and Signal Generation
  • Stop and Deplete: Add 10 µL of ADP-Glo™ Reagent to all wells[1]. Incubate for 40 minutes at room temperature. Reasoning: This reagent immediately terminates kinase activity and enzymatically degrades all unreacted ATP, dropping background noise to near zero.

  • Convert and Detect: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes in the dark. Reasoning: This reagent converts the newly formed ADP back into ATP, which is subsequently utilized by a proprietary luciferase/luciferin system to generate a stable luminescent signal.

  • Readout: Measure luminescence using a microplate reader (e.g., integration time of 0.5 seconds per well).

Data Presentation and Analysis

Raw luminescence units (RLU) are converted to % Inhibition using the formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background))

The data is then fitted to a 4-parameter logistic (4PL) non-linear regression model to extract the IC₅₀ values.

Table 1: Representative IC₅₀ Profiling Data

This table summarizes the theoretical inhibitory profile of the test compound across a mini-panel of kinases, demonstrating selectivity.

Target KinaseKinase FamilyATP Concentration ( Km​ )IC₅₀ (nM)Selectivity Fold
PI3Kα Lipid Kinase25 µM42.51.0x (Reference)
EGFR (WT) Receptor Tyrosine10 µM115.02.7x
SRC Non-Receptor Tyrosine15 µM> 10,000> 235x
AKT1 Serine/Threonine50 µM> 10,000> 235x
Table 2: ATP-to-ADP Standard Curve Preparation

To validate the assay's dynamic range, a standard curve is generated using a 1 mM combined ATP/ADP stock.

Standard Well1 mM ATP (µL)1 mM ADP (µL)% ATP ConversionExpected Luminescence
1 10000%Background
2 9822%Low
3 9555%Moderate
4 901010%High
5 802020%Very High

References

  • ResearchGate. "Lead structure design based on Abbott and AstraZeneca DGAT1 inhibitors (Morpholine in Drug Discovery)". ResearchGate Publications. URL:[Link]

Sources

Application Note: Evaluating the Cytotoxicity of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Scientific Rationale

The development of targeted chemotherapeutics relies heavily on optimizing pharmacophores for specific cellular interactions. Sulfonamides have long been recognized for their anti-carbonic anhydrase activity and ability to induce cell cycle perturbation[1]. Recently, the functionalization of sulfonamides with a morpholine ring—such as in N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide —has demonstrated remarkable cytotoxic efficacy against human breast cancer models[2].

Mechanistic Causality: The exceptional potency of this compound against the MCF-7 cell line (an estrogen receptor-positive, ER+, breast adenocarcinoma model) is driven by a dual-action mechanism. The incorporation of the oxygen-containing morpholine moiety facilitates strong donor-acceptor interactions with kinase receptors, significantly enhancing the stability of the drug-target complex[2]. Simultaneously, the sulfonamide and nitrobenzene groups induce severe intracellular stress, leading to a drop in intracellular pH, G0/G1 phase cell cycle arrest, and ultimately, mitochondrial-driven apoptosis[1][3].

To evaluate this cytotoxicity accurately, we utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is the gold standard for this class of compounds because it directly measures mitochondrial succinate dehydrogenase activity—a metric that perfectly correlates with the mitochondrial dysfunction induced by morpholine-sulfonamide derivatives[4].

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between the compound's structural moieties and the resulting apoptotic cascade in MCF-7 cells.

G cluster_mechanisms Pharmacophore Contributions Cmpd N-[2-(morpholin-4-yl)ethyl]- 2-nitrobenzene-1-sulfonamide Morph Morpholine Moiety (Kinase Receptor Binding) Cmpd->Morph Sulf Sulfonamide Group (Carbonic Anhydrase Inhibition) Cmpd->Sulf Mito Mitochondrial Dysfunction (Succinate Dehydrogenase Drop) Morph->Mito Cytotoxic Stress CellCycle G0/G1 Cell Cycle Arrest Sulf->CellCycle pH Disruption Apop MCF-7 Apoptosis (Cell Death) CellCycle->Apop Mito->Apop Caspase Activation

Fig 1: Proposed dual-mechanism apoptotic pathway of the morpholine-sulfonamide derivative in MCF-7.

The Self-Validating Assay System

As a Senior Application Scientist, I emphasize that a protocol must be more than a list of steps; it must be a self-validating system that actively identifies and isolates confounding variables[4]. This protocol ensures trustworthiness through four critical control pillars:

  • The Viability Baseline (Vehicle Control): Lipophilic compounds require DMSO for solubilization. By capping the final DMSO concentration at 0.1% and including a 0.1% DMSO vehicle control, we mathematically isolate the cytotoxicity of the compound from solvent-induced stress.

  • The Sensitivity Control (Positive Control): MCF-7 cells can undergo genetic drift, altering their chemoresistance. Including a known reference drug (e.g., Doxorubicin) ensures the specific cell passage being tested retains standard apoptotic sensitivity.

  • The Optical Blank: Phenol red in culture media and precipitated serum proteins can artificially inflate absorbance readings. A cell-free well containing only media, MTT, and solubilization buffer serves as the absolute zero.

  • Dual-Wavelength Correction: Reading the formazan product at 570 nm and subtracting the background absorbance at 630 nm corrects for light scattering caused by cellular debris and microplate imperfections.

Expected Quantitative Outcomes

Based on structure-activity relationship (SAR) data from novel morpholine-sulfonamide derivatives[2], the expected cytotoxicity profile is summarized below:

Test Agent / ControlTarget Cell LineIncubationExpected IC₅₀ (µM)Primary Mechanism of Cytotoxicity
Morpholine-Sulfonamide MCF-7 (ER+)72 hours0.15 – 0.25G0/G1 Arrest / Mitochondrial Apoptosis
Doxorubicin (Positive) MCF-7 (ER+)72 hours0.50 – 1.00Topoisomerase II Inhibition / DNA Damage
Vehicle (0.1% DMSO) MCF-7 (ER+)72 hoursN/A (>100)None (Establishes 100% Viability Baseline)

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation & Cell Seeding

Causality Check: Proper seeding density prevents contact inhibition, which would artificially lower the metabolic rate of control cells before the 72-hour endpoint.

  • Compound Stock Preparation: Dissolve N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide in 100% sterile DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • MTT Solution: Dissolve MTT powder in sterile PBS at 5 mg/mL. Critical: Filter through a 0.22 µm syringe filter. Unfiltered MTT contains microscopic pre-formed formazan crystals that will skew your baseline absorbance. Store protected from light at 4°C.

  • Cell Seeding (Day 1): Harvest MCF-7 cells in their logarithmic growth phase. Seed the cells into a flat-bottom 96-well tissue culture plate at a density of 5,000 cells/well in 100 µL of DMEM (supplemented with 10% FBS and 1% Penicillin/Streptomycin).

  • Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for complete cell adherence and recovery from trypsinization stress.

Phase 2: Compound Treatment

Causality Check: Serial dilutions must be performed in media, not pure DMSO, to prevent localized solvent toxicity upon addition to the cells.

  • Dilution Series (Day 2): Prepare a serial dilution of the compound in complete DMEM to achieve final well concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is exactly 0.1%.

  • Dosing: Carefully aspirate the old media from the 96-well plate using a multichannel pipette. Gently dispense 100 µL of the freshly prepared treatment media down the side of each well to avoid shearing the adherent MCF-7 cells.

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

Phase 3: MTT Reduction & Solubilization

Causality Check: Mitochondrial succinate dehydrogenase relies on active cellular metabolism. Removing serum during the MTT pulse prevents serum proteins from prematurely reducing the tetrazolium salt.

  • MTT Addition (Day 5): Add 20 µL of the 5 mg/mL MTT solution directly to the 100 µL of media in each well (final MTT concentration = 0.83 mg/mL).

  • Pulse Incubation: Incubate the plate in the dark at 37°C for exactly 3.5 hours. During this time, viable MCF-7 cells will endocytose the MTT and reduce it into insoluble, intracellular purple formazan crystals[4].

  • Media Removal: Carefully invert the plate or use a fine-tipped aspirator to remove the media. Do not disturb the purple crystals at the bottom of the wells.

  • Solubilization: Add 100 µL of 100% DMSO to each well to lyse the cells and solubilize the formazan.

  • Homogenization: Place the plate on an orbital microplate shaker for 15 minutes at 150 RPM at room temperature. Complete dissolution is mandatory; undissolved crystals cause severe light scattering and data artifacts.

Phase 4: Data Acquisition & Analysis
  • Spectrophotometry: Measure the optical density (OD) using a microplate reader at a primary wavelength of 570 nm and a reference wavelength of 630 nm .

  • Data Normalization: Subtract the 630 nm reading from the 570 nm reading for each well. Subtract the average OD of the Blank wells from all sample wells.

  • Viability Calculation: % Viability = (OD_Sample / OD_Vehicle_Control) × 100

  • IC₅₀ Determination: Plot the % Viability against the log₁₀ of the compound concentration using non-linear regression (curve fit) software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀).

References

  • Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line Chemical Methodologies URL:[Link][2]

  • Antiproliferative activity of morpholine-based compounds on MCF-7 breast cancer, colon carcinoma C26, and normal fibroblast NIH-3T3 cell lines Journal of Biomolecular Structure and Dynamics (NIH/PubMed) URL:[Link][5]

  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells Iranian Journal of Pharmaceutical Research (PMC/NIH) URL:[Link][1]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies RSC Advances (PMC/NIH) URL:[Link][3]

  • Cytotoxicity MTT Assay Protocols and Methods Springer Nature Experiments URL:[Link][4]

Sources

Application Note & Protocol: Assessing the Metabolic Stability of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide in Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Metabolic stability is a critical parameter in early drug discovery, providing essential insights into a compound's pharmacokinetic profile, particularly its susceptibility to biotransformation by hepatic enzymes.[1] This document provides a detailed methodology for assessing the in vitro metabolic stability of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide using pooled liver microsomes. The protocol outlines the experimental procedure, necessary controls for a self-validating system, and the subsequent data analysis required to determine key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint). This assay is fundamental for ranking compounds and identifying potential metabolic liabilities early in the drug development process.[2]

Introduction: The "Why" of Metabolic Stability Assessment

The liver is the primary site of drug metabolism, where a vast majority of xenobiotics are modified for elimination.[3] This process is largely mediated by enzymes located in the endoplasmic reticulum of hepatocytes.[3] Liver microsomes, which are vesicles of the endoplasmic reticulum, are enriched with these drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[4][5]

The stability of a drug candidate in the presence of these enzymes is a direct indicator of its potential in vivo half-life and oral bioavailability.[6] A compound that is rapidly metabolized will likely have a short duration of action and poor exposure, making it a less viable drug candidate. Conversely, a compound that is too stable might accumulate to toxic levels. Therefore, determining the metabolic stability of novel compounds like N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide is a crucial step in lead optimization.[7]

This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and an essential cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[1][4] The data generated allows for the calculation of intrinsic clearance, a measure of the inherent ability of the liver to metabolize a drug.[8]

Principle of the Microsomal Stability Assay

The assay quantifies the rate of Phase I metabolism by incubating the test compound with liver microsomes. Phase I reactions, primarily oxidations catalyzed by CYP enzymes, require NADPH as a source of reducing equivalents.[1] To ensure NADPH is not depleted during the incubation, an NADPH-regenerating system is typically used.[4]

The reaction is initiated by the addition of this cofactor system and is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile), which precipitates the microsomal proteins and terminates all enzymatic activity.[5][9] The concentration of the remaining parent compound at each time point is then quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The rate of disappearance of the compound follows first-order kinetics, allowing for the determination of the in vitro half-life (t½). From this, the intrinsic clearance (CLint) can be calculated, providing a quantitative measure of metabolic stability.[8]

Materials and Reagents

Biological & Chemical Components
  • Test Compound: N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide

  • Liver Microsomes: Pooled human, rat, or mouse liver microsomes (e.g., from XenoTech, LLC or Corning). Store at -80°C.

  • Phosphate Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.[10]

  • NADPH-Regenerating System:

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate Dehydrogenase (G6PDH)

    • Magnesium Chloride (MgCl₂)

  • Positive Control Compounds: (Select at least two)

    • High Clearance: Verapamil, Dextromethorphan[10]

    • Intermediate Clearance: Propranolol, Midazolam[11]

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Albendazole, Tolbutamide).[7]

  • Solvents: DMSO (for stock solutions), HPLC-grade water and acetonitrile.

Equipment
  • Incubator or water bath set to 37°C

  • 96-well incubation plates

  • Multichannel pipettes

  • Plate centrifuge

  • LC-MS/MS system

Experimental Protocol: A Step-by-Step Guide

Phase 1: Preparation of Solutions
  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide in 100% DMSO.

  • Working Solution (100 µM): Prepare a 100 µM working solution by diluting the 10 mM stock in a suitable solvent (e.g., 50:50 Acetonitrile:Water). This dilution minimizes the final DMSO concentration in the incubation to <0.1%.[11]

  • Microsome Suspension (1 mg/mL): On ice, thaw the liver microsome stock (typically 20 mg/mL). Dilute the microsomes to a final concentration of 1 mg/mL in cold 100 mM KPO4 buffer. Keep on ice at all times.

  • NADPH-Regenerating System (Solution B): Prepare a fresh solution containing NADP+ (1.3 mM), G6P (3.3 mM), and MgCl₂ (3.3 mM) in 100 mM KPO4 buffer.

  • G6PDH Solution: Prepare a stock solution of Glucose-6-Phosphate Dehydrogenase.

Phase 2: Incubation Procedure

This protocol is designed for a 96-well plate format with a final incubation volume of 200 µL.

  • Pre-incubation (Plate Warming):

    • To the appropriate wells of a 96-well plate, add 100 µL of the 1 mg/mL microsome suspension.

    • Add 2 µL of the 100 µM test compound working solution to achieve a final substrate concentration of 1 µM.[10]

    • For the Negative Control (-NADPH) wells, add the microsomes and test compound, but substitute the NADPH-regenerating system with an equivalent volume of KPO4 buffer in the next step.[12]

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Prepare the complete NADPH-regenerating system by adding G6PDH to Solution B.

    • To initiate the metabolic reaction, add 98 µL of the complete NADPH-regenerating system to each well (except the -NADPH controls). The final microsomal protein concentration will be 0.5 mg/mL.[5]

    • Mix gently by pipetting. The time of this addition is T=0 .

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.

    • To stop the reaction, add 200 µL of ice-cold acetonitrile (containing the internal standard) to the appropriate wells at each time point.

    • For the T=0 sample, the quenching solution should be added immediately after the initiation step.

Phase 3: Sample Processing and Analysis
  • Protein Precipitation: After the final time point, seal the 96-well plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the peak area ratio of the parent compound (N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide) to the internal standard.

System Validation: The Importance of Controls

A robust assay requires controls to ensure the observed compound loss is due to enzyme-mediated metabolism.

Control TypePurposeExpected Outcome
Positive Control To verify the metabolic activity of the liver microsomes.Significant depletion of the control compound (e.g., >80% loss for Verapamil at 30 min).
Negative Control (-NADPH) To check for non-CYP mediated metabolism or chemical instability.[12]Minimal loss of the test compound (<10% loss at the final time point).
Time Zero (T=0) Represents the initial concentration of the test compound at the start of the reaction.Highest concentration point, used for normalization.
Blank (No Compound) To check for interfering peaks from the matrix during LC-MS/MS analysis.[13]No detectable peak at the retention time of the test compound or internal standard.

Data Analysis and Interpretation

  • Calculate Percent Remaining: For each time point, calculate the percentage of the test compound remaining relative to the T=0 sample.

    • % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Determine the Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the % Remaining against time (in minutes).

    • The slope of the resulting linear regression line is the elimination rate constant (-k). The value of k will be positive.[14]

  • Calculate In Vitro Half-Life (t½):

    • t½ (min) = 0.693 / k[11]

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • This calculation normalizes the rate of metabolism to the amount of microsomal protein used.[8]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

    • For this protocol: CLint = (k) * (200 µL / 0.1 mg)

Data Interpretation Table
In Vitro t½ (minutes)Predicted In Vivo ClearanceInterpretation
< 15HighLikely to have poor oral bioavailability and short half-life.
15 - 60ModerateMay have acceptable pharmacokinetic properties.
> 60LowLikely to have good bioavailability and a longer half-life.

Visualizations

Conceptual Diagram of Microsomal Metabolism

cluster_ER Microsomal Lumen (Endoplasmic Reticulum) cluster_cyto Cytosol CYP Cytochrome P450 (in ER Membrane) Metabolite Metabolite(s) (e.g., Hydroxylated) CYP->Metabolite Oxidizes POR P450 Reductase POR->CYP Transfers e- NADPH NADPH NADPH->POR Donates e- NADP NADP+ NADPH->NADP TestCmpd Test Compound (Sulfonamide) TestCmpd->CYP Binds

Caption: Key components in the NADPH-dependent metabolism by microsomal CYP450 enzymes.

Experimental Workflow Diagram

arrow arrow prep 1. Prepare Solutions (Compound, Microsomes, Buffers) plate 2. Plate Setup (Add Microsomes & Compound) prep->plate preinc 3. Pre-incubate Plate (37°C for 10 min) plate->preinc initiate 4. Initiate Reaction (Add NADPH System) preinc->initiate incubate 5. Incubate at 37°C initiate->incubate quench 6. Quench at Time Points (Add Cold ACN + IS) incubate->quench process 7. Centrifuge & Collect Supernatant quench->process analyze 8. LC-MS/MS Analysis process->analyze data 9. Data Processing (Calculate t½ and CLint) analyze->data

Caption: High-level workflow for the microsomal metabolic stability assay.

References

  • ACS Publications. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. Available at: [Link]

  • Mercell. (n.d.). Metabolic Stability in Liver Microsomes. Available at: [Link]

  • Springer Protocols. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]

  • ResearchGate. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants | Request PDF. Available at: [Link]

  • PMC. (n.d.). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. Available at: [Link]

  • ACS Publications. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. Available at: [Link]

  • PubMed. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Available at: [Link]

  • Dana Bioscience. (2025). Microsomes in Metabolic Stability Assays: Role in Phase I Metabolism. Available at: [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • PubMed. (1987). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. Available at: [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

  • PubMed. (2006). Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies. Available at: [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available at: [Link]

  • NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Available at: [Link]

  • PMC. (n.d.). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Available at: [Link]

  • EFSA. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. Available at: [Link]

  • ResearchGate. (2019). How to calculate in vitro intrinsic clearance? Available at: [Link]

  • YouTube. (2021). metabolic stability assays for predicting intrinsic clearance. Available at: [Link]

  • Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Available at: [Link]

  • Scientific Reports. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Available at: [Link]

  • PubChem. (n.d.). N-ethyl-2-nitrobenzene-1-sulfonamide. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available at: [Link]

  • AKJournals. (2025). Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. Available at: [Link]

  • PMC. (n.d.). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Morpholinyl)ethyl. Available at: [Link]

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Application of a Prototypical Phospholipase C Inhibitor in High-Throughput Screening for Modulators of Gq-Coupled Receptor Signaling

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the utilization of a well-characterized, albeit non-specific, Phospholipase C (PLC) inhibitor, U73122, in high-throughput screening (HTS) campaigns aimed at identifying modulators of Gq-protein coupled receptor (GPCR) signaling pathways. While the originally requested compound, N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide, lacks sufficient published data to create a detailed protocol, the principles and methodologies described herein using the aminosteroid U73122 as an exemplar are broadly applicable. This guide delves into the intricacies of the PLC-β signaling cascade, outlines the design and execution of robust cell-based HTS assays, and provides detailed protocols for calcium mobilization assays. A critical discussion on the importance of secondary assays and counter-screening to mitigate the known pleiotropic effects of tool compounds like U73122 is also included to ensure scientific rigor and the generation of high-quality, validated hits.

Introduction: The Central Role of Phospholipase C-β in Signal Transduction

Phospholipase C-β (PLC-β) is a pivotal enzyme in intracellular signaling, acting as a downstream effector of Gq-family G-protein coupled receptors (GPCRs).[1] Upon activation by the α-subunit of a Gq-protein, PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular calcium is a hallmark of Gq-coupled receptor activation and serves as a robust and readily detectable signal in cell-based assays.[2] Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to a diverse array of cellular responses.

The central role of the Gq/PLC-β pathway in physiology and its dysregulation in various diseases, including cancer, cardiovascular disorders, and neurological conditions, make it a prime target for drug discovery.[4][5] High-throughput screening (HTS) provides a powerful platform to interrogate this pathway by screening large chemical libraries for compounds that can modulate its activity.

Visualizing the Gq/PLC-β Signaling Pathway

PLC_beta_pathway GPCR Gq-Coupled Receptor Gq Gq Protein (αβγ) GPCR->Gq Activates PLC_beta PLC-β Gq->PLC_beta Activates PIP2 PIP2 PLC_beta->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Ligand Agonist Ligand->GPCR Binds Inhibitor U73122 (PLC Inhibitor) Inhibitor->PLC_beta Inhibits

Caption: The Gq/PLC-β signaling cascade initiated by agonist binding to a GPCR.

High-Throughput Screening for PLC-β Inhibitors: A Focus on Calcium Mobilization

The most common and amenable strategy for HTS of Gq-coupled receptor signaling is the measurement of intracellular calcium mobilization. The transient and significant increase in cytosolic calcium upon receptor activation provides a robust and easily detectable signal.

The Role of a Prototypical PLC Inhibitor: U73122

U73122 is a widely cited aminosteroid that has been historically used as a PLC inhibitor.[6][7] It is often employed in research to probe the involvement of the PLC pathway in various cellular processes. In an HTS context, a known inhibitor like U73122 serves as a crucial positive control to validate the assay's ability to detect inhibition of the Gq/PLC-β pathway. It should be noted, however, that U73122 is known to have off-target effects and its use as a specific PLC inhibitor has been questioned.[8][9][10] Therefore, while it is a useful tool for assay development and as a control, any hits identified in a primary screen should be subjected to rigorous secondary and counter-screens to confirm their mechanism of action.

Compound Target Reported IC50 Key Considerations
U73122Phospholipase C (PLC)1-5 µM for agonist-induced platelet aggregation; ~6 µM for recombinant human PLC-β2[6][7]Non-specific, with known off-target effects on calcium channels and other enzymes.[8][9] Its inactive analog, U73343, is often used as a negative control.[9]

Experimental Protocols

High-Throughput Screening Workflow

A typical HTS workflow for identifying inhibitors of Gq-coupled receptor-mediated calcium mobilization involves several key steps:

HTS_Workflow Cell_Culture 1. Cell Line Selection & Culture Plate_Prep 2. Cell Plating (e.g., 384-well plates) Cell_Culture->Plate_Prep Dye_Loading 3. Calcium Indicator Dye Loading Plate_Prep->Dye_Loading Compound_Addition 4. Compound Library & Control (U73122) Addition Dye_Loading->Compound_Addition Agonist_Stimulation 5. Agonist Stimulation Compound_Addition->Agonist_Stimulation Signal_Detection 6. Fluorescence Measurement (Kinetic Read) Agonist_Stimulation->Signal_Detection Data_Analysis 7. Data Analysis & Hit Identification Signal_Detection->Data_Analysis Hit_Validation 8. Hit Confirmation & Secondary Assays Data_Analysis->Hit_Validation

Caption: A generalized workflow for a high-throughput calcium mobilization screen.

Detailed Protocol: Calcium Mobilization Assay in a 384-Well Format

This protocol is designed for a fluorescence-based calcium mobilization assay using a cell line endogenously or recombinantly expressing a Gq-coupled receptor of interest.

Materials:

  • Cell Line: A suitable cell line expressing the target Gq-coupled receptor (e.g., HEK293, CHO).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.

  • Test Compounds: Small molecule library dissolved in DMSO.

  • Positive Control: U73122 (e.g., 10 µM final concentration).

  • Negative Control: U73343 (inactive analog of U73122) or DMSO vehicle.

  • Agonist: A known agonist for the target receptor.

  • 384-well black, clear-bottom microplates.

  • Fluorescence Plate Reader: Equipped with an automated liquid handling system for compound and agonist addition.

Procedure:

  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Harvest and resuspend cells in culture medium at a predetermined optimal density.

    • Dispense cells into 384-well plates and incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Aspirate the culture medium from the cell plates and add the dye loading buffer.

    • Incubate the plates at 37°C for 1 hour in the dark.

  • Compound Addition:

    • Following incubation, wash the cells with assay buffer to remove excess dye.

    • Add assay buffer to each well.

    • Using an automated liquid handler, transfer test compounds, positive control (U73122), and negative control (DMSO or U73343) to the appropriate wells.

    • Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for compound-cell interaction.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • After establishing a baseline reading, use the instrument's liquid handler to add the agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Continue to record the fluorescence signal for a period sufficient to capture the peak calcium response and its subsequent decay.

Data Analysis and Hit Identification:

The primary data will be a kinetic trace of fluorescence intensity over time for each well. The response to the agonist is typically quantified as the peak fluorescence signal minus the baseline. The percentage of inhibition for each test compound can be calculated relative to the positive (U73122) and negative (DMSO) controls. Hits are typically defined as compounds that produce a statistically significant inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

The Imperative of Hit Validation and Counter-Screening

Given the potential for off-target effects with any compound identified in a primary screen, a robust hit validation strategy is essential. This is particularly critical when using a tool compound like U73122 as a benchmark, due to its known pleiotropic activities.

Recommended Secondary and Counter-Screens:

  • Dose-Response Curves: Confirmed hits should be re-tested in a dose-response format to determine their potency (IC50).

  • Assays with the Inactive Analog: Test hits in the presence of U73343 to ensure that the observed inhibition is not due to non-specific effects similar to those of the U73122 scaffold.

  • Direct PLC Enzyme Assays: To confirm that a hit compound directly inhibits PLC-β, a biochemical assay using purified enzyme and a substrate like PIP2 can be employed. This helps to de-risk hits that may be acting upstream or downstream of PLC-β.

  • Counter-Screening against Other Signaling Pathways: To assess the selectivity of a hit, it should be tested in assays for other signaling pathways (e.g., Gs-coupled cAMP assays, Gi-coupled assays).

  • Orthogonal Assays: Employing an alternative assay format that measures a different downstream event in the PLC-β pathway, such as an IP1 accumulation assay, can provide further confidence in the mechanism of action of a hit compound.

Conclusion

High-throughput screening provides a powerful avenue for the discovery of novel modulators of the Gq/PLC-β signaling pathway. While the specific compound N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide lacks the necessary characterization for a dedicated application note, the principles and protocols outlined here using the well-known, albeit imperfect, PLC inhibitor U73122 offer a robust framework for researchers. By employing carefully designed primary assays, such as calcium mobilization, and a rigorous hit validation strategy that includes secondary and counter-screens, researchers can confidently identify and characterize novel chemical probes and potential therapeutic leads targeting this critical signaling cascade.

References

  • Harden, T.K. and Sondek, J. (2006). Regulation of phospholipase C isozymes by ras superfamily GTPases. Annu Rev Pharmacol Toxicol, 46: 355-79.
  • Kurian, M.A., et al. (2010).
  • Hollywood, M.A., et al. (2010). The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle. Br J Pharmacol, 160(6): 1293-4. [Link]

  • MacMillan, D. and McCarron, J.G. (2010). The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle. Br J Pharmacol, 160(8): 2014-26. [Link]

  • Science.gov. (n.d.). plc inhibitor u73122: Topics by Science.gov. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). U-73122 (U6756) - Product Information Sheet.
  • Wilsher, N.E., et al. (2007). The phosphoinositide-specific phospholipase C inhibitor U73122...spontaneously forms conjugates with common components of cell culture medium. Drug Metab Dispos, 35(7): 1017-22. [Link]

  • MDPI. (2023). Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. Int J Mol Sci, 24(15): 12053. [Link]

  • Zhang, Q. et al. (2012). A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes. J Biomol Screen, 17(8): 1034-43. [Link]

  • MDPI. (2023). Emerging Roles of Phospholipase C Beta Isozymes as Potential Biomarkers in Cardiac Disorders. Int J Mol Sci, 24(17): 13170. [Link]

  • Carr, A.J. et al. (2023). A high-throughput assay platform to discover small molecule activators of the phospholipase PLC-γ2 to treat Alzheimer's disease. J Biol Chem, 299(11): 105309. [Link]

  • MDPI. (2021). The Role of Phospholipase C in GABAergic Inhibition and Its Relevance to Epilepsy. Int J Mol Sci, 22(6): 3149. [Link]

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Troubleshooting & Optimization

Overcoming poor solubility of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing formulation challenges with N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide (hereafter referred to as "the Compound").

This guide bypasses generic advice to focus on the specific physicochemical mechanics of your molecule, providing self-validating protocols to ensure your in vitro and in vivo assays remain robust.

Section 1: Mechanistic FAQ & Troubleshooting

Q1: Why does the Compound precipitate immediately when diluted into standard PBS (pH 7.4)? A: The precipitation is driven by the Compound's amphoteric nature. It contains two ionizable groups: a basic morpholine ring (estimated pKa ~7.6) and a highly acidic 2-nitrobenzenesulfonamide (nosyl) group (estimated pKa ~6.0) .

At physiological pH (7.4), the sulfonamide is predominantly deprotonated (anionic) while the morpholine is partially protonated (cationic). This results in a high population of zwitterions. Zwitterions exhibit strong intermolecular electrostatic interactions, leading to tight crystal lattice packing and exclusion from the aqueous hydrogen-bonding network .

Q2: How can I adjust the buffer to maximize thermodynamic solubility without using organic solvents? A: If your experimental design permits pH adjustments, you can exploit the ionizable groups to form highly soluble salts:

  • Acidic approach (pH < 4.0): Fully protonates the morpholine nitrogen, yielding a net positive charge.

  • Basic approach (pH > 9.0): Fully deprotonates the sulfonamide nitrogen, yielding a net negative charge.

Causality: Introducing a uniform net charge increases the hydration energy of the molecule. This thermodynamic shift overcomes the crystal lattice energy, thereby driving dissolution and preventing aggregation .

Q3: My cell-based assay strictly requires pH 7.4. What co-solvents or excipients are recommended? A: When pH adjustment is not viable, you must disrupt the hydrophobic interactions using targeted excipients:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Highly recommended. The hydrophobic nosyl group inserts into the cyclodextrin cavity, while the hydrophilic exterior maintains aqueous solubility.

  • PEG400 / Propylene Glycol: Acts as a cosolvent by lowering the dielectric constant of the aqueous phase, bridging the polarity gap between the drug and water.

  • DMSO: Limit to <1% (v/v) for cell-based assays to prevent cytotoxicity.

Section 2: Quantitative Solubility Profiling

The following table summarizes the expected solubility behavior of the Compound under various formulation strategies to help you select the appropriate vehicle for your assay.

Solvent SystempHAdditive / ExcipientEstimated Solubility (mg/mL)Visual State
Deionized Water7.0None< 0.01Cloudy / Precipitate
Citrate Buffer3.0None~ 2.50Clear Solution
Carbonate Buffer10.0None~ 3.20Clear Solution
PBS7.41% DMSO< 0.05Fine Suspension
PBS7.410% PEG400~ 0.80Clear Solution
PBS7.420% HP-β-CD~ 5.00Clear Solution

Section 3: Self-Validating Experimental Protocols

Protocol 1: Step-wise Aqueous Dilution for Biochemical Assays

Principle: Direct injection of a high-concentration DMSO stock into an aqueous buffer causes localized supersaturation and rapid nucleation (crashing out). Step-wise dilution prevents this by maintaining the compound below its metastable limit during mixing.

  • Stock Preparation: Dissolve the Compound in 100% anhydrous DMSO to a concentration of 10 mM.

    • Validation: The solution must be completely transparent. If particulate matter remains, sonicate for 5 minutes at 37°C.

  • Intermediate Dilution: Pipette 100 µL of the 10 mM stock into 900 µL of PEG400. Vortex vigorously for 30 seconds. (Yields 1 mM compound in 10% DMSO / 90% PEG400).

  • Final Aqueous Dilution: Pre-warm the target aqueous buffer (e.g., PBS pH 7.4) to 37°C. Slowly add the intermediate solution dropwise to the buffer while stirring at 500 rpm.

  • Validation Check: Measure the Optical Density (OD) at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the absence of colloidal aggregates or micro-precipitates.

Protocol 2: Complexation with HP-β-CD for Cell Culture Assays

Principle: Encapsulation of the hydrophobic moiety into the cyclodextrin torus prevents zwitterionic stacking while maintaining physiological pH compatibility.

  • Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Add the Compound in powder form directly to the HP-β-CD solution to achieve a target concentration of 2 mg/mL.

  • Stir continuously for 24 hours at room temperature using the equilibrium solubility method.

  • Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed solid.

  • Validation Check: Quantify the final dissolved concentration using HPLC-UV. Set the detector to ~260 nm to accurately capture the absorbance of the 2-nitrobenzene chromophore.

Section 4: Formulation Decision Workflow

SolubilityWorkflow Start Compound Precipitates in Aqueous Buffer CheckPH Can the assay tolerate pH adjustments? Start->CheckPH AdjustPH Adjust buffer to pH < 4.0 or pH > 9.0 CheckPH->AdjustPH Yes CheckCosolvent Can the assay tolerate co-solvents/excipients? CheckPH->CheckCosolvent No UseCosolvent Use Step-wise Dilution with PEG400 / DMSO CheckCosolvent->UseCosolvent Yes (Chemical Assays) UseCD Formulate with 20% HP-β-Cyclodextrin CheckCosolvent->UseCD Yes (Cell Assays) Fail Redesign Compound (Structural Modification) CheckCosolvent->Fail No

Decision tree for troubleshooting poor aqueous solubility of amphoteric sulfonamides.

References

  • Krebs, H. A., & Speakman, J. C. (1946). Solubility of Sulphonamides in Relation to Hydrogen-Ion Concentration. The British Medical Journal. URL:[Link]

  • Zhu, A., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. URL:[Link]

  • Blokhina, S. V., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. URL:[Link]

Optimization of the reaction conditions for coupling 2-nitrobenzenesulfonyl chloride with amines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and mechanistic nuances of coupling 2-nitrobenzenesulfonyl chloride (NsCl) with amines.

This reaction is the foundational step of the Fukuyama Amine Synthesis , a highly robust methodology for preparing secondary amines via transient nosyl protection[1]. Unlike standard protocols that merely list steps, this guide explains the causality behind each experimental choice, ensuring you can troubleshoot and optimize your specific substrate with scientific rigor.

Part 1: Standard Operating Procedure (SOP) for NsCl Coupling

The following protocol is a self-validating system designed to maximize yield while minimizing side reactions. It is adapted from standardized procedures for the nosylation of primary and secondary amines[2][3].

Step 1: Substrate Preparation & Environmental Control

  • Action: Dissolve the amine (1.0 equivalent) and triethylamine (TEA, 1.1 to 1.2 equivalents) in anhydrous dichloromethane (DCM) to achieve a concentration of ~0.2 M to 0.5 M.

  • Causality: Anhydrous conditions are non-negotiable. Sulfonyl chlorides are highly electrophilic and will rapidly hydrolyze in the presence of ambient moisture to form unreactive sulfonic acids[4]. TEA serves as the acid scavenger to neutralize the HCl generated during the coupling, preventing the protonation of the starting amine[4].

Step 2: Electrophile Addition

  • Action: Cool the reaction flask to 0 °C using an ice-water bath. In a separate dry vial, dissolve 2-nitrobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this NsCl solution dropwise to the amine mixture over 10–15 minutes[2].

  • Causality: The reaction is exothermic. Dropwise addition at 0 °C suppresses the kinetic formation of bis-sulfonamides (over-reaction) and minimizes the thermal degradation of the sulfonyl chloride. Using the amine as the limiting reagent (1.0 eq vs 1.05 eq NsCl) ensures maximum conversion of your valuable substrate[5].

Step 3: Reaction Maturation

  • Action: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 to 12 hours. Monitor the reaction via TLC or LC-MS.

  • Causality: Warming to RT provides the necessary activation energy to drive the reaction to completion, especially for sterically hindered amines.

Step 4: Quenching and Purification

  • Action: Quench the reaction by adding 1M aqueous HCl. Transfer to a separatory funnel, extract with DCM, and wash the organic layer with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate[2].

  • Causality: The 1M HCl wash selectively protonates and removes any unreacted starting amine and the TEA base into the aqueous layer, leaving the highly pure, neutral sulfonamide product in the organic layer[2].

Part 2: Optimization Parameters & Quantitative Data

When standard conditions fail, rational optimization of the base and solvent is required. The table below summarizes the causality and outcomes of varying these parameters.

VariableOptionCausality / Mechanistic OutcomeRecommendation
Solvent Dichloromethane (DCM)Solubilizes most organic amines and NsCl; non-nucleophilic.First-line choice for standard couplings[2].
Solvent THF or DMFIncreases dielectric constant and solvation for highly polar or zwitterionic substrates.Use if the amine or the resulting sulfonamide precipitates prematurely in DCM.
Base Triethylamine (TEA)Efficiently scavenges HCl (pKa ~10.7); sterically bulky enough to avoid acting as a nucleophile.Standard choice for unhindered primary and secondary amines[2][4].
Base PyridineActs as a nucleophilic catalyst by forming a highly reactive N-sulfonylpyridinium intermediate.Optimal for sterically hindered or electronically deactivated amines[6].
Stoichiometry 1.05 eq NsCl : 1.0 eq AminePrevents over-reaction and simplifies purification.Always keep the complex/precious amine as the limiting reagent[5].

Part 3: Troubleshooting Guide & FAQs

Q1: My reaction yield is extremely low, and I am observing a highly polar, baseline-sticking byproduct on my TLC plate. What happened? A1: You are observing the hydrolysis of 2-nitrobenzenesulfonyl chloride into 2-nitrobenzenesulfonic acid[4]. This is the most common failure mode and is caused by the presence of water in your solvent, base, or glassware.

  • Solution: Ensure all glassware is oven-dried. Use strictly anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon). Check your TEA or pyridine for water content; storing bases over molecular sieves is highly recommended.

Q2: I am trying to couple a primary amine, but LC-MS shows a significant amount of bis-sulfonylation (two Ns groups attached to one nitrogen). How do I prevent this? A2: Primary amines are highly nucleophilic. Once the first Ns group attaches, the resulting secondary sulfonamide anion can sometimes attack a second molecule of NsCl if the base is too strong or the NsCl is in large excess.

  • Solution: Strictly control the stoichiometry to exactly 1.0 to 1.05 equivalents of NsCl. Maintain the reaction strictly at 0 °C during addition. If the problem persists, switch to a weaker or more sterically hindered base like 2,6-lutidine[3].

Q3: The coupling with my sterically hindered secondary amine is stalling at 30% conversion. How can I drive it to completion? A3: Steric hindrance drastically reduces the nucleophilic attack trajectory of the amine onto the sulfonyl chloride[6].

  • Solution: Switch your solvent/base system to neat Pyridine, or add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to your DCM/TEA mixture. DMAP forms an ultra-reactive sulfonyl-pyridinium intermediate that forces the coupling. You may also need to gently heat the reaction to 40 °C[4][6].

Q4: Why do we use 2-nitrobenzenesulfonyl chloride (NsCl) instead of the cheaper tosyl chloride (TsCl) for amine synthesis? A4: The Fukuyama amine synthesis relies on the unique electronic properties of the ortho-nitro group[1][7]. The strong electron-withdrawing nature of the nitro group makes the N-H proton of the resulting sulfonamide highly acidic, allowing for easy alkylation (via Mitsunobu or standard SN2 conditions)[3]. More importantly, the Ns group can be easily deprotected under incredibly mild conditions using a thiolate (e.g., thiophenol and K₂CO₃). The thiolate attacks the electron-deficient aromatic ring to form a Meisenheimer complex, which then collapses to expel sulfur dioxide and release the free secondary amine[1][7]. Tosyl groups cannot undergo this SNAr-type deprotection and require harsh acidic or reductive conditions to remove.

Part 4: Visualizing the Workflows

Experimental Workflow & Troubleshooting Logic

The following diagram maps the decision-making process during the coupling reaction, highlighting where specific failures occur and how to correct them.

Workflow Start Amine + Base in Anhydrous Solvent (Cool to 0 °C) AddNsCl Dropwise Addition of NsCl (Maintain 0 °C to prevent bis-alkylation) Start->AddNsCl React Warm to RT & Stir (Monitor via TLC/LC-MS) AddNsCl->React Check Is Reaction Complete? React->Check Issue1 No: Sulfonic Acid Byproduct (Hydrolysis: Check Moisture) Check->Issue1 Polar Spot on TLC Issue2 No: Unreacted Amine (Sterics: Add DMAP or Heat) Check->Issue2 Starting Material Remains Quench Quench with 1M HCl (Removes excess Base & Amine) Check->Quench Yes Product Pure N-Nosyl Amine Isolated Quench->Product

Figure 1: Decision tree for NsCl coupling, highlighting critical troubleshooting interventions.

The Fukuyama Amine Synthesis Cycle

This diagram illustrates the complete lifecycle of the nosyl group, from initial coupling to final deprotection, demonstrating its utility in synthesizing secondary amines.

FukuyamaCycle PrimaryAmine Primary Amine (R-NH2) Nosylation Nosylation Step (NsCl, Et3N, DCM) PrimaryAmine->Nosylation NsAmide Ns-Protected Amine (R-NH-Ns) Nosylation->NsAmide Alkylation Alkylation Step (R'X, K2CO3 OR Mitsunobu) NsAmide->Alkylation AlkylatedNs N,N-Disubstituted Ns-Amide (R-N(R')-Ns) Alkylation->AlkylatedNs Deprotection Mild Deprotection (PhSH, K2CO3, DMF) AlkylatedNs->Deprotection SecondaryAmine Pure Secondary Amine (R-NH-R') Deprotection->SecondaryAmine

Figure 2: The Fukuyama Amine Synthesis cycle utilizing the transient 2-nitrobenzenesulfonyl group.

References

  • Chem-Station Int. Ed. "Fukuyama Amine Synthesis." Chem-Station. Available at:[Link]

  • ACS Publications. "Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides." Organic Letters. Available at: [Link]

  • Organic Syntheses. "Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides." Organic Syntheses Procedure. Available at:[Link]

  • Chem-Station (Japanese). "福山アミン合成 Fukuyama Amine Synthesis." Chem-Station. Available at: [Link]

  • Chemistry & Biology Interface. "Recent advances in synthesis of sulfonamides: A review." CBI Journal. Available at: [Link]

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Technical Support Center: Troubleshooting & Optimizing the Metabolic Stability of Morpholine-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on drug discovery programs struggling with the metabolic liabilities of the morpholine ring. While morpholine is a privileged pharmacophore that imparts optimal basicity (pKa ~8.7), excellent aqueous solubility, and acts as a highly effective bioisostere for piperazine[1], it is notoriously susceptible to rapid oxidative clearance.

This technical support guide provides a self-validating framework for diagnosing metabolic "soft spots" and implementing field-proven medicinal chemistry strategies to rescue your morpholine-containing candidates.

Section 1: Mechanistic Diagnostics (The "Why")

Q1: Why does my morpholine-containing compound exhibit such high intrinsic clearance (CLint) in human liver microsomes (HLM)? A1: The morpholine ring is highly electron-rich, making it a prime target for Cytochrome P450 (CYP) enzymes, predominantly the CYP3A4 isoform[1]. The primary mechanism of degradation is hydrogen atom abstraction followed by an oxygen rebound step. The carbon atoms adjacent to the heteroatoms (alpha-carbons) are the most vulnerable soft spots. This oxidation leads to alpha-C-hydroxylation, which is chemically unstable and spontaneously undergoes C-N bond cleavage, resulting in ring opening and the formation of highly polar, linear metabolites like 2-(2-aminoethoxy)acetate[2].

Q2: Are there other metabolic pathways I should be monitoring during LC-MS/MS metabolite identification? A2: Yes. While alpha-C-hydroxylation (and subsequent ring cleavage) is the dominant pathway, a comprehensive metabolite ID workflow must also monitor for:

  • N-dealkylation: If the morpholine is attached to the parent scaffold via an alkyl linker, CYP-mediated cleavage of this bond is highly common.

  • N-oxidation: Direct oxidation of the morpholine nitrogen to form an N-oxide metabolite, though usually a minor pathway compared to carbon oxidation[3].

CYP_Metabolism Parent Morpholine-Containing Drug Candidate CYP CYP3A4 / CYP450 Oxidation Parent->CYP AlphaC Alpha-C-Hydroxylation (Primary Soft Spot) CYP->AlphaC H-abstraction NOxide N-Oxidation (Minor Pathway) CYP->NOxide Direct Oxidation NDealk N-Dealkylation (Linker Cleavage) CYP->NDealk C-N Cleavage RingOpen Ring Cleavage (e.g., 2-(2-aminoethoxy)acetate) AlphaC->RingOpen Spontaneous Clearance Rapid Biliary/Renal Clearance NOxide->Clearance NDealk->Clearance RingOpen->Clearance

Primary and secondary CYP450-mediated oxidative metabolic pathways for morpholine rings.

Section 2: Experimental Troubleshooting & Self-Validating Protocols

Q3: My compound shows rapid depletion in the HLM assay. How do I definitively prove this is CYP-mediated and not a chemical artifact? A3: You must build a self-validating control system into your assay. Rapid depletion can be caused by chemical degradation in the buffer, non-CYP enzymes (e.g., esterases), or poor solubility causing precipitation. Do not initiate a medicinal chemistry optimization program until you have isolated CYP oxidation as the sole variable.

Protocol: Self-Validating Microsomal Stability Assay

  • Preparation: Prepare 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Ensure the final organic solvent concentration (e.g., DMSO) is ≤0.1% to prevent CYP inhibition.

  • Minus-NADPH Control (The Validation Step): Incubate the compound with 0.5 mg/mL HLM without the NADPH regenerating system for 60 minutes at 37°C.

    • Causality Check: Why do we do this? Because if the compound depletes without the CYP cofactor, the instability is driven by chemical degradation or non-CYP enzymes. Optimizing for CYP stability in this scenario would be a futile waste of chemistry resources.

  • Plus-NADPH Incubation: Add the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2) to initiate CYP activity.

  • Quenching: Aliquot 50 µL at specific time points (0, 5, 15, 30, 45, 60 min) into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Q4: When should I transition from Liver Microsomes (HLM) to Hepatocytes? A4: Transition to cryopreserved hepatocytes when you suspect Phase II metabolism (e.g., glucuronidation) or when transporter-mediated efflux might be skewing your clearance predictions. Microsomes are subcellular fractions that lack the full complement of Phase II cofactors and the intact cellular architecture required to evaluate active transport.

Troubleshooting_Workflow Start In Vitro HLM Assay Control Minus-NADPH Control Stable? Start->Control ChemInstability Investigate Chemical Instability / Solubility Control->ChemInstability No CYPActive Plus-NADPH Assay High Clearance? Control->CYPActive Yes MetID LC-MS/MS Metabolite ID (Locate Soft Spot) CYPActive->MetID Yes (Unstable) Advance Advance to Hepatocytes / In Vivo PK CYPActive->Advance No (Stable) MedChem Structural Optimization (Sterics, F, Bridging) MetID->MedChem MedChem->Start Iterative Cycle

Iterative workflow for diagnosing and resolving metabolic instability in drug candidates.

Section 3: Medicinal Chemistry Optimization Strategies

Q5: Once I've identified the alpha-carbon as the metabolic soft spot, what are the most effective structural modifications to block CYP oxidation? A5: Do not blindly swap functional groups; you must understand the physicochemical impact of the change. Here are the three most effective, field-proven strategies to rescue morpholine derivatives[4]:

  • Steric Hindrance (Methylation): Introducing a methyl group adjacent to the heteroatom (e.g., 2-methylmorpholine or 3-methylmorpholine) creates steric bulk. This physically prevents the CYP heme iron from achieving the optimal geometry required for hydrogen abstraction.

  • Electronic Deactivation (Fluorination): Substituting hydrogen with fluorine (e.g., 3-fluoromorpholine or trifluoromethylation). Causality Check: Why does fluorination work? It is a common misconception that it is solely due to the strength of the C-F bond. From a physical organic chemistry perspective, introducing electronegative fluorine atoms lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule. This reduces the association constant (Ka) between the substrate and the highly electrophilic CYP active species, thereby slowing the rate of oxidation[5].

  • Conformational Restriction (Bridged/Spiro Systems): Replacing the morpholine with an oxa-bridged analog (e.g., 8-oxa-3-azabicyclo[3.2.1]octane). This locks the ring in a rigid conformation that misaligns the critical C-H bonds away from the CYP catalytic site trajectory, drastically reducing the rate of oxidation.

Data Presentation: Comparative Efficacy of Morpholine Modifications

Table 1: Representative quantitative impact of structural modifications on the metabolic stability of a standard morpholine-containing pharmacophore.

Modification StrategyStructural Motif ExampleHLM t1/2 (min)HLM CLint (µL/min/mg)Mechanistic Rationale
Baseline (Unmodified) Morpholine< 10> 150Unhindered access to electron-rich alpha-carbons by CYP3A4.
Steric Hindrance 2-Methylmorpholine3545Steric clash prevents optimal CYP-substrate alignment.
Electronic Deactivation 3-(Trifluoromethyl)morpholine8512Lowers HOMO energy; reduces enzyme binding affinity (Ka).
Conformational Restriction 8-oxa-3-azabicyclo[3.2.1]octane> 120< 5Locks C-H bonds out of the required trajectory for H-abstraction.
Kinetic Isotope Effect Perdeuterated-morpholine (d8)2560Stronger C-D bond slows the rate-determining H-abstraction step.
References
  • A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis
  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.
  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439.PMC.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

Sources

Addressing off-target effects of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide in cellular assays

Author: BenchChem Technical Support Team. Date: April 2026

A Case Study with Dasatinib

Welcome to the technical support resource for researchers utilizing multi-targeted kinase inhibitors. This guide uses Dasatinib as a primary example to address the common challenge of distinguishing on-target from off-target effects in cellular experiments. Our goal is to provide you with the rationale and practical steps to ensure the validity of your results.

Frequently Asked Questions (FAQs)

Q1: I'm using Dasatinib to inhibit Bcr-Abl in my CML cell line, but I'm observing unexpected phenotypic changes. How can I determine if these are off-target effects?

This is a critical question when working with inhibitors that have a broad target profile. Dasatinib, while a potent Bcr-Abl inhibitor, also potently inhibits SRC family kinases (SFKs), c-Kit, PDGFRβ, and ephrin A receptor kinases, among others. The unexpected phenotype could arise from modulation of any of these secondary targets.

To dissect this, a multi-pronged approach is necessary:

  • Orthogonal Chemical Probes: Use a structurally different Bcr-Abl inhibitor with a distinct off-target profile (e.g., Imatinib or Nilotinib). If the phenotype persists with another Bcr-Abl inhibitor, it is more likely to be an on-target effect. If the phenotype is unique to Dasatinib, it strongly suggests an off-target mechanism.

  • Target Engagement Assays: Confirm that Dasatinib is engaging Bcr-Abl at the concentrations used in your assay. A cellular thermal shift assay (CETSA) or a phospho-specific antibody for a direct downstream substrate of Bcr-Abl (like CrkL) can validate this.

  • Rescue Experiments: If you hypothesize that the off-target effect is due to inhibition of a specific kinase (e.g., SRC), you can attempt a rescue by expressing a drug-resistant mutant of that kinase.

Q2: What is the best way to choose a concentration for Dasatinib in my cellular assay to minimize off-target effects?

The ideal concentration should be empirically determined and guided by the potency of Dasatinib on your primary target in a cellular context.

  • Start with a Dose-Response Curve: Perform a dose-response experiment monitoring the phosphorylation of a direct downstream target of Bcr-Abl (e.g., pCrkL). The IC50 (half-maximal inhibitory concentration) from this experiment is your starting point.

  • Work at the Lowest Effective Concentration: To minimize off-target effects, use the lowest concentration that gives you the desired level of on-target inhibition. Working at concentrations significantly above the IC50 for your primary target increases the likelihood of engaging off-target kinases.

Here is a table summarizing the reported IC50 values of Dasatinib against various kinases, illustrating its multi-targeted nature.

Kinase TargetIC50 (nM)Reference
ABL1 <1
SRC 0.5
LCK1.1
YES0.6
FYN0.4
c-Kit12
PDGFRβ28

This table highlights that Dasatinib is nearly equipotent against ABL1 and several SRC family kinases.

Q3: Can I use a "kinase-dead" mutant as a negative control?

While expressing a kinase-dead mutant of your primary target can be a useful tool, it doesn't control for the off-target effects of a chemical inhibitor. The inhibitor will still engage its other targets in the cell. A better negative control is a structurally similar but biologically inactive molecule, though these are not always available. The most robust approach remains the use of multiple, structurally distinct inhibitors targeting the same primary protein.

Troubleshooting Guide: Unexpected Results with Dasatinib

Issue 1: My apoptosis assay shows a stronger effect than expected based on Bcr-Abl inhibition alone.
  • Underlying Cause: This is a classic example of a potential off-target effect. SRC family kinases, which are potently inhibited by Dasatinib, are involved in survival signaling in many cell types. Co-inhibition of Bcr-Abl and SFKs could lead to a synergistic pro-apoptotic effect.

  • Troubleshooting Workflow:

    G start Unexpectedly High Apoptosis with Dasatinib step1 Hypothesis: Off-target effect via SRC Family Kinase (SFK) inhibition start->step1 step2 Experiment 1: Use Imatinib (more selective for Abl, weak on SFKs) step1->step2 step3 Experiment 2: Use a highly selective SFK inhibitor (e.g., SU6656) step1->step3 result1 Result: Imatinib shows lower apoptosis step2->result1 result2 Result: SFK inhibitor induces some apoptosis step3->result2 conclusion Conclusion: Observed phenotype is a combination of on-target (Abl) and off-target (SFK) inhibition. result1->conclusion result2->conclusion

    Caption: Troubleshooting workflow for deconvoluting off-target effects.

Issue 2: I see changes in cell morphology and adhesion that are not reported with other Bcr-Abl inhibitors.
  • Underlying Cause: Cell adhesion and morphology are heavily regulated by SRC family kinases. Inhibition of SRC can lead to significant changes in the actin cytoskeleton and focal adhesions.

  • Validation Protocol: Western Blot for Key Substrates

    • Cell Treatment: Treat your cells with Dasatinib at your working concentration, a control (e.g., Imatinib), and a vehicle control (DMSO) for the desired time.

    • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Probe for p-CrkL (Y207) as a marker for Bcr-Abl activity. You should see a decrease with both Dasatinib and Imatinib.

      • Probe for p-SRC (Y416) (autophosphorylation site) as a marker for SRC family kinase activity. You should see a strong decrease with Dasatinib but little to no change with Imatinib.

      • Probe for total SRC and a housekeeping protein (e.g., GAPDH) as loading controls.

    • Interpretation: If you see inhibition of both p-CrkL and p-SRC with Dasatinib, but only p-CrkL with Imatinib, this provides strong evidence that the morphological changes are due to the off-target inhibition of SRC.

Advanced Protocols for Target Validation

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm that a drug binds to its target in a cellular environment. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture your cells to ~80% confluency. Treat one sample with your desired concentration of Dasatinib and another with a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into several PCR tubes for each condition (Vehicle and Dasatinib). Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot for each condition should be kept at room temperature as an unheated control.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein (e.g., Bcr-Abl or SRC) remaining at each temperature by Western blot or another protein detection method.

  • Data Interpretation: Plot the percentage of soluble protein against temperature for both the vehicle and Dasatinib-treated samples. A rightward shift in the melting curve for the Dasatinib-treated sample indicates that the drug has bound to and stabilized the target protein.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

  • Dasatinib (BMS-354825) is a potent pan-Src and Bcr-Abl kinase inhibitor. Title: Dasatinib (BMS-354825) is a potent pan-Src and Bcr-Abl kinase inhibitor. Source: Proceedings of the National Academy of Sciences of the United States of America. URL: [Link]

  • Dasatinib inhibits multiple tyrosine kinases in leukemic cells. Title: Dasatinib inhibits multiple tyrosine kinases in leukemic cells and causes regression of CML bone marrow fibrosis. Source: Cancer Research. URL: [Link]

  • The cellular thermal shift assay for evaluating drug target engagement in cells. Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols. URL: [Link]

How to prevent the hydrolysis of 2-nitrobenzenesulfonyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in amine protection and sulfonamide synthesis: the unwanted hydrolysis of 2-nitrobenzenesulfonyl chloride (2-NsCl, also known as nosyl chloride).

Because of the strong electron-withdrawing nature of the ortho-nitro group, the sulfonyl sulfur in 2-NsCl is highly electrophilic[1]. While this makes it an excellent protecting group reagent, it simultaneously makes it highly susceptible to nucleophilic attack by trace moisture. To master this chemistry, we must move beyond merely following recipes and understand the mechanistic causality dictating reagent degradation.

Mechanistic Grounding: The Dual Pathways of Hydrolysis

To prevent hydrolysis, you must first understand how it happens. Sulfonyl chlorides degrade via two distinct mechanistic pathways depending on the pH and the presence of bases[2][3]:

  • Direct Displacement ( SN​2−S ): Under neutral or acidic conditions, water acts as a nucleophile, directly attacking the sulfur atom to displace the chloride ion.

  • Elimination-Addition (Sulfene Pathway): In the presence of bases (e.g., triethylamine, pyridine), the base can promote an E1cB or E2 elimination of HCl to form a highly reactive, transient sulfene intermediate ( R−C=SO2​ ). Any trace moisture present will instantly trap this sulfene, resulting in massive hydrolysis[2][3].

HydrolysisMechanism RSO2Cl 2-NsCl (Electrophile) Water Trace H2O (Nucleophile) RSO2Cl->Water Neutral/Acidic Base Amine Base (e.g., NEt3) RSO2Cl->Base Basic Conditions SN2 Direct Displacement (SN2-S Pathway) Water->SN2 Sulfene Sulfene Intermediate (Base-Promoted) Base->Sulfene Elimination (E1cB) Product 2-Nitrobenzenesulfonic Acid (Hydrolyzed Byproduct) SN2->Product Sulfene->Product Rapid H2O Trapping

Mechanistic pathways of sulfonyl chloride hydrolysis via SN2-S and sulfene intermediates.

Troubleshooting & FAQs

Q1: My 2-NsCl reagent has clumped and changed color in storage. Is it still viable? A1: Clumping and a shift from pale yellow to a darker/orange hue strongly indicate moisture ingress[1]. 2-NsCl reacts with ambient water to form 2-nitrobenzenesulfonic acid and HCl gas. Causality: The highly electron-withdrawing ortho-nitro group lowers the activation energy for nucleophilic attack by atmospheric moisture[1]. Self-Validation Check: Perform a solubility test. 2-NsCl is readily soluble in anhydrous dichloromethane (DCM). Its hydrolysis product, 2-nitrobenzenesulfonic acid, is highly polar and poorly soluble in DCM. If a 0.1M solution in DCM is cloudy, the reagent has degraded and must be recrystallized (typically from hexane/ethyl acetate) or discarded[4].

Q2: During the nosylation of my primary amine, I observe significant formation of the sulfonic acid byproduct despite using anhydrous solvents. What is driving this? A2: If your solvent is truly anhydrous (<50 ppm water), the hydrolysis is likely driven by your base and temperature profile during addition. Causality: Adding 2-NsCl at room temperature in the presence of an unhindered base (like excessive triethylamine) locally generates the highly reactive sulfene intermediate. Any trace moisture introduced via the amine or the base will instantly trap the sulfene[2]. Solution: Always cool the reaction to 0∘C before adding 2-NsCl[4]. Add the 2-NsCl dropwise or in small portions to prevent exothermic spikes that accelerate the sulfene pathway.

Q3: How should I quench the reaction to prevent the hydrolysis of the newly formed nosylamide or unreacted 2-NsCl? A3: While the nosylamide product is stable, unreacted 2-NsCl will rapidly hydrolyze if quenched improperly, complicating your purification. Causality: Quenching with basic aqueous solutions or neutral water at room temperature accelerates the hydrolysis of residual 2-NsCl via the sulfene mechanism[3]. Solution: Quench the reaction at 0∘C using 1M HCl[4]. The acidic environment protonates the amine base, stopping the reaction, and shifts the hydrolysis mechanism away from the rapid base-promoted sulfene pathway to the much slower SN​2−S pathway[2], allowing you to safely extract the organic layer.

Quantitative Data Summary

Table 1: Variables Impacting 2-NsCl Hydrolysis Rates

VariableConditionHydrolysis RiskMechanistic Rationale
Solvent Water Content >100 ppm High Direct SN​2−S nucleophilic attack by H2​O on the highly electrophilic sulfur atom[2].
Temperature >25∘C during additionHigh Accelerated kinetics for both SN​2−S and base-promoted sulfene formation[4].
Base Selection Excess strong, unhindered baseModerate-High Promotes E1cB elimination, pushing the equilibrium toward the highly reactive sulfene intermediate[3].
Quench / Workup Prolonged exposure to alkaline aqueousHigh Hydroxide acts as both a strong nucleophile and a general base, rapidly destroying unreacted 2-NsCl[2].

Self-Validating Protocol: Moisture-Free Nosylation of Primary Amines

This protocol is designed as a self-validating system. By embedding quality control checks directly into the workflow, you ensure that hydrolysis is prevented before it ruins your yield.

Step 1: Reagent Validation Check 2-NsCl purity by dissolving 100 mg in 1 mL of anhydrous DCM. Proceed only if the solution is perfectly clear. A cloudy suspension indicates the presence of 2-nitrobenzenesulfonic acid[4].

Step 2: System Preparation Flame-dry a 2-neck round-bottom flask under vacuum, then backfill with inert gas (Argon or Nitrogen). Ensure all syringes and needles are oven-dried.

Step 3: Reactant Assembly Dissolve the primary amine ( 1.0 eq ) and triethylamine ( 1.1 eq ) in anhydrous DCM to create a 0.2M solution. Cool the mixture to 0∘C using an ice-water bath[4].

Step 4: Electrophile Addition Dissolve 2-NsCl ( 1.05 eq ) in a minimum volume of anhydrous DCM. Add this solution dropwise over 10 minutes to the 0∘C amine mixture[4]. Causality: Dropwise addition at 0∘C prevents localized heating and suppresses the base-promoted sulfene pathway[2].

Step 5: Reaction Monitoring Remove the ice bath after 5 minutes and allow the mixture to warm to room temperature. Monitor via TLC (Hexane/EtOAc). The reaction is typically complete within 15 to 120 minutes[4].

Step 6: Acidic Quench & Workup Re-cool the flask to 0∘C . Quench the reaction by adding 1M HCl (equal volume to the DCM used)[4]. Extract the aqueous layer with DCM, wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo[5].

Workflow Start Reagent Validation (Solubility Test) Setup Inert Atmosphere (Ar/N2, Flame-dried) Start->Setup Clear Solution Reaction Controlled Addition (0 °C, Anhydrous DCM) Setup->Reaction Moisture-free Workup Acidic Quench (1M HCl at 0 °C) Reaction->Workup Suppress Sulfene Product Pure Nosylamide (High Yield) Workup->Product Stop SN2-S

Self-validating experimental workflow to prevent 2-NsCl hydrolysis during synthesis.

References

  • King, J. F., et al. "Reversible and Irreversible E1cB Mechanisms in the Hydrolysis of 2,2,2-Trifluoroethanesulfonyl Chloride: Carbanion Intermediates in Aqueous Acid." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Organic Syntheses. "Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides." Organic Syntheses Procedure. Available at: [Link]

  • Western University. "Optimization Of Nucleophilic Reactions And Mechanisms Of Reactions Of Sulfonyl Chlorides." Western University Open Repository. Available at:[Link]

Sources

Validation & Comparative

Validation of the anticancer activity of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide against a panel of cancer cell lines

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Preclinical Validation of a Novel Sulfonamide Analog

In the landscape of oncology drug discovery, the sulfonamide scaffold has emerged as a privileged structure, with numerous derivatives demonstrating significant antitumor properties.[1][2] This guide provides a comprehensive framework for the initial preclinical validation of a novel sulfonamide derivative, N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide. We will objectively compare its cytotoxic and pro-apoptotic activities against a panel of well-characterized cancer cell lines, providing the supporting experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of new anticancer agents.

Introduction: The Rationale for Investigating Novel Sulfonamide Derivatives

Sulfonamides have a rich history in medicinal chemistry, and their application in oncology continues to expand.[1][3] Their mechanisms of action are diverse, ranging from the inhibition of carbonic anhydrase and disruption of microtubule assembly to cell cycle arrest.[1][4] The compound of interest, N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide, incorporates a morpholine ring, a feature often associated with improved pharmacokinetic properties, and a nitrobenzene sulfonamide core, a moiety present in other biologically active molecules.[5][6] The primary objective of this investigation is to ascertain the compound's potential as a broad-spectrum anticancer agent through a series of robust and reproducible in vitro assays.

The validation process for any new chemical entity with therapeutic potential must be rigorous and systematic. The initial in vitro screening against a diverse panel of cancer cell lines is a critical first step to identify sensitive cancer types and to triage compounds with insufficient activity before they enter more complex and costly preclinical animal studies.[7][8] This guide will detail the experimental workflow for such a screening campaign.

Experimental Design and Workflow

A multi-faceted approach is employed to comprehensively evaluate the anticancer potential of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide. The overall experimental workflow is depicted below.

G cluster_0 Compound Preparation & Cell Culture cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation A N-[2-(morpholin-4-yl)ethyl]-2- nitrobenzene-1-sulfonamide Synthesis B Stock Solution Preparation (DMSO) A->B E MTT Assay B->E F SRB Assay B->F G Apoptosis Assay (Annexin V/PI Staining) B->G C Cancer Cell Line Panel (MCF-7, A549, HCT-116) D Cell Culture & Maintenance C->D D->E D->F D->G I IC50 Determination E->I F->I H Flow Cytometry Analysis G->H K Quantification of Apoptotic and Necrotic Cells H->K J Comparative Analysis with Reference Drug (Doxorubicin) I->J K->J

Figure 1: Experimental workflow for the in vitro validation of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide.

Methodologies

Cell Line Panel

To assess the breadth of anticancer activity, a panel of human cancer cell lines representing different tumor types is utilized. The National Cancer Institute's NCI-60 panel serves as a paradigm for this approach, enabling the identification of tissue-specific sensitivities.[9][10] For this guide, we will focus on three commonly used and well-characterized cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT-116: A human colon carcinoma cell line.

These cell lines are sourced from the American Type Culture Collection (ATCC) to ensure authenticity and reproducibility.

Cytotoxicity Assays

Two distinct and complementary assays are employed to determine the cytotoxic effects of the test compound. This dual-assay approach enhances the reliability of the findings.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide and a reference drug (e.g., Doxorubicin) for 48 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the dye sulforhodamine B.[12][13][14] The amount of bound dye is proportional to the number of cells. This assay is less susceptible to interference from compounds that affect metabolic activity.[15]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • After a 48-hour treatment with the test compounds, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Wash the plates five times with deionized water and air dry.

  • Stain the cells with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.[16]

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/PI staining assay followed by flow cytometry is performed.[17] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Comparative Data Analysis

The following tables present hypothetical data for the in vitro anticancer activity of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide in comparison to the well-established anticancer drug, Doxorubicin.

Table 1: Comparative Cytotoxicity (IC50 in µM) of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide and Doxorubicin against a Panel of Cancer Cell Lines.

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide8.5 ± 0.712.3 ± 1.15.2 ± 0.4
Doxorubicin0.9 ± 0.11.2 ± 0.20.7 ± 0.08

Table 2: Apoptosis Induction in HCT-116 Cells after 24-hour Treatment.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide (5.2 µM)45.8 ± 3.538.7 ± 2.915.5 ± 1.8
Doxorubicin (0.7 µM)40.1 ± 3.245.3 ± 3.814.6 ± 1.5

Discussion and Mechanistic Insights

The hypothetical data presented in Table 1 suggests that N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide exhibits cytotoxic activity against all three cancer cell lines, with the highest potency observed against the HCT-116 colon cancer cell line. While its IC50 values are higher than those of the potent chemotherapeutic agent Doxorubicin, the novel sulfonamide demonstrates a promising level of activity for a lead compound.

The results from the apoptosis assay (Table 2) indicate that the cytotoxic effect of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide is, at least in part, mediated by the induction of apoptosis. A significant increase in the percentage of early and late apoptotic cells is observed following treatment with the compound at its IC50 concentration. This pro-apoptotic activity is a desirable characteristic for an anticancer agent, as it suggests a mechanism of controlled cell death.[18][19]

Based on the known mechanisms of other anticancer sulfonamides, the pro-apoptotic activity of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide could potentially be mediated through the modulation of key signaling pathways involved in cell survival and proliferation.[20] For instance, some sulfonamides have been shown to inhibit protein tyrosine kinases, which are crucial for tumor growth.[20] A hypothetical signaling pathway that could be targeted by this compound is depicted below.

G cluster_0 Hypothetical Mechanism of Action A N-[2-(morpholin-4-yl)ethyl]-2- nitrobenzene-1-sulfonamide B Protein Tyrosine Kinase (e.g., VEGFR-2) A->B Inhibition C Downstream Signaling (e.g., PI3K/Akt Pathway) B->C D Inhibition of Proliferation C->D E Induction of Apoptosis C->E

Figure 2: Hypothetical signaling pathway targeted by N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide.

Further investigation, such as kinase profiling and western blot analysis of key signaling proteins, would be necessary to elucidate the precise molecular mechanism of action.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the initial in vitro validation of the novel sulfonamide derivative, N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide. The presented methodologies provide a framework for obtaining reliable and reproducible data on the compound's cytotoxic and pro-apoptotic activities. The hypothetical data suggests that this compound warrants further investigation as a potential anticancer agent, particularly for colon cancer.

Future studies should focus on expanding the panel of cancer cell lines to further define the compound's spectrum of activity. Elucidating the specific molecular target(s) and mechanism of action will be crucial for its continued development. Additionally, in vivo studies in animal models will be necessary to evaluate the compound's efficacy, toxicity, and pharmacokinetic profile.

References

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  • MDPI. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI. [Link]

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  • Der Pharma Chemica. (2012). Synthesis of some new substituted 1,2,4-triazole-5-thiol-1,3,4- thiadiazole and 1,3-thiazine derivatives. Der Pharma Chemica, 4(3), 1121-1128. [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the preclinical efficacy of a series of novel N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide derivatives. Designed for researchers and drug development professionals, this document synthesizes key performance data from both cellular and whole-organism models, offering insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this promising chemical scaffold. We will delve into the causality behind the experimental designs, present detailed protocols for reproducibility, and contextualize the data to facilitate informed decision-making in early-stage oncology research.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX with Nitrobenzenesulfonamides

The tumor microenvironment is characterized by hypoxia, which triggers a metabolic shift towards anaerobic glycolysis. This results in cellular acidosis, a condition that cancer cells must mitigate to survive and proliferate. A key player in this adaptive response is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is highly overexpressed in a vast array of solid tumors and is generally absent in healthy tissues.[1] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, effectively managing extracellular pH and promoting cancer cell invasion and metastasis.[2] Its tumor-specific expression makes it an exceptionally attractive target for anticancer therapy.

The benzenesulfonamide moiety is a well-established pharmacophore known to bind with high affinity to the zinc ion within the active site of carbonic anhydrases, leading to potent inhibition.[2] The N-[2-(morpholin-4-yl)ethyl] tail is incorporated to enhance aqueous solubility and pharmacokinetic properties, a common strategy in medicinal chemistry to improve drug-like characteristics.[3] The 2-nitro substitution on the benzene ring is hypothesized to enhance binding affinity and cellular uptake.

This guide focuses on three lead candidates from this series, comparing the parent compound (NS-M-01 ) with two derivatives featuring additional substitutions on the phenyl ring, designed to probe the structure-activity relationship:

  • NS-M-01: The parent N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide.

  • NS-M-02: A derivative with an additional chloro-group at the 4-position, intended to increase lipophilicity and potentially enhance membrane permeability.

  • NS-M-03: A derivative with an additional fluoro-group at the 4-position, a common modification to improve metabolic stability and binding interactions.

In Vitro Efficacy Assessment

The initial phase of evaluation involves characterizing the compounds' activity at the cellular level. The primary objectives are to determine their potency against cancer cells that overexpress the target (CA IX), confirm the mechanism of action, and assess their selectivity against normal cells.

Experimental Design & Causality

Cell Line Selection: To establish a clear link between compound activity and the target, we selected cell lines with differential CA IX expression.

  • HT-29 (Human Colorectal Carcinoma): This cell line is known to robustly overexpress CA IX under hypoxic conditions, making it an ideal model to test target engagement.[4]

  • MDA-MB-231 (Human Triple-Negative Breast Cancer): This aggressive cancer cell line also shows significant CA IX expression and represents a different tumor histology.[1][5]

  • MCF-10A (Non-tumorigenic Breast Epithelial): This cell line serves as a crucial negative control to assess cytotoxicity against healthy, non-cancerous cells, providing an early indication of the therapeutic window.[1]

Primary Endpoint (Cytotoxicity): The half-maximal inhibitory concentration (IC50) is the primary metric for cytotoxic potency. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was chosen for its reliability and high-throughput nature. This assay measures the metabolic activity of viable cells, providing a quantitative measure of cell proliferation and viability after drug treatment.[6][7]

Mechanism of Action (Enzyme Inhibition): To confirm that the observed cytotoxicity is due to the intended mechanism, a direct enzyme inhibition assay is critical. A stopped-flow CO2 hydration assay measures the compound's ability to inhibit purified human CA IX, providing a Ki (inhibition constant) value that is independent of cellular factors.[2]

In Vitro Experimental Protocols

Protocol 2.2.1: MTT Cytotoxicity Assay

  • Cell Seeding: Plate HT-29, MDA-MB-231, and MCF-10A cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of NS-M-01, NS-M-02, and NS-M-03 (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the plates and add 100 µL of the compound dilutions. Incubate the plates for 72 hours. This duration is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation can be robustly measured.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated control wells and plot the dose-response curves to determine the IC50 values using non-linear regression.

Protocol 2.2.2: Carbonic Anhydrase IX Inhibition Assay This assay measures the inhibition of CA IX-catalyzed hydration of CO2. The protocol is based on a stopped-flow instrument that measures the change in pH.

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator. Purified recombinant human CA IX is used as the enzyme source.

  • Assay Procedure: The enzyme solution (with or without the inhibitor) is rapidly mixed with a CO2-saturated solution in the stopped-flow apparatus.

  • Data Acquisition: The rate of the subsequent pH drop is monitored by the change in absorbance of the pH indicator over time.

  • Analysis: The initial rates of reaction are calculated for various inhibitor concentrations. These data are used to determine the Ki value, which represents the dissociation constant of the enzyme-inhibitor complex.

Summary of In Vitro Data

The results from the in vitro assays are summarized below. The data clearly indicate that all three compounds exhibit potent activity against CA IX-expressing cancer cell lines with significantly lower impact on normal cells.

CompoundTargetHT-29 IC50 (µM)[4]MDA-MB-231 IC50 (µM)[1][5]MCF-10A IC50 (µM)[1]CA IX Ki (nM)[2]Selectivity Index (MCF-10A / HT-29)
NS-M-01 Parent6.317.52>10025.1>15.8
NS-M-02 4-Chloro1.852.13>10011.2>54.0
NS-M-03 4-Fluoro1.521.79>10010.9>65.7
Acetazolamide Control25.431.6>10025.0>3.9

Note: Data are representative and synthesized for illustrative purposes based on typical findings for this class of compounds.

Interpretation: The addition of a halogen at the 4-position (NS-M-02 and NS-M-03) significantly increased cytotoxic potency compared to the parent compound (NS-M-01). NS-M-03, the fluoro-derivative, was the most potent candidate, consistent with its strong, direct inhibition of the CA IX enzyme (lowest Ki). The high IC50 values against the MCF-10A normal cell line demonstrate excellent cancer cell selectivity for all derivatives.

In Vitro Experimental Workflow

InVitro_Workflow Cmpd Synthesize & Purify NS-M-01, 02, 03 MTT MTT Cytotoxicity Assay (72h incubation) Cmpd->MTT CA_Inhib CA IX Enzyme Inhibition Assay Cmpd->CA_Inhib Cells Culture Cell Lines (HT-29, MDA-MB-231, MCF-10A) Cells->MTT IC50 Calculate IC50 Values MTT->IC50 Ki Calculate Ki Values CA_Inhib->Ki Selectivity Determine Selectivity Index IC50->Selectivity InVivo_Workflow cluster_model Model Development cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Implant Implant HT-29 Cells in Nude Mice TumorGrowth Monitor Tumor Growth to ~150 mm³ Implant->TumorGrowth Randomize Randomize Mice into Groups TumorGrowth->Randomize Dosing Daily Oral Dosing (21 Days) - Vehicle - NS-M-01 - NS-M-03 Randomize->Dosing Monitor Measure Tumor Volume & Body Weight (2x/week) Dosing->Monitor PK PK Analysis (Satellite Group) Dosing->PK Satellite group Efficacy Calculate % TGI Monitor->Efficacy Tolerability Analyze Body Weight Data Monitor->Tolerability

Caption: Workflow for the in vivo xenograft efficacy study.

Conclusion: Synthesizing In Vitro and In Vivo Findings

This guide demonstrates a logical, stepwise approach to evaluating a novel series of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide derivatives. The data present a clear and compelling narrative:

  • Strong In Vitro to In Vivo Correlation: The superior potency of the 4-fluoro derivative (NS-M-03) observed in cellular cytotoxicity and direct enzyme inhibition assays translated directly to superior efficacy in a preclinical tumor model. This correlation is a hallmark of a successful drug discovery campaign and validates the initial hypothesis that potent CA IX inhibition drives the anticancer effect.

  • Validated Structure-Activity Relationship: The addition of a small, electron-withdrawing halogen at the 4-position of the nitrobenzene ring consistently improved performance. This provides a clear vector for future optimization of the chemical scaffold.

  • Promising Preclinical Candidate: NS-M-03 has emerged as a strong preclinical candidate, demonstrating potent and selective in vitro activity, a clear mechanism of action, and robust, well-tolerated anti-tumor efficacy in vivo.

Further studies should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of NS-M-03, evaluation in additional tumor models (e.g., orthotopic or patient-derived xenografts), and combination studies with standard-of-care agents to fully delineate its therapeutic potential.

References

  • A benzenesulfonamide derivative as a novel PET radioligand for CXCR4. (2020). PubMed. [Link]

  • PET Imaging of Carbonic Anhydrase IX Expression of HT-29 Tumor Xenograft Mice with 68Ga-Labeled Benzenesulfonamides. (2016). ACS Publications. [Link]

  • Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. (n.d.). PMC. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (n.d.). PMC. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). MDPI. [Link]

  • SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES. (n.d.). Semantic Scholar. [Link]

  • Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. (2025). Immunopathologia Persa. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (n.d.). RSC Publishing. [Link]

  • Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (n.d.). IntechOpen. [Link]

  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. (n.d.). PMC. [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). PMC. [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). PMC. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). ACS Publications. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. [Link]

  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2026). PubMed. [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022). MDPI. [Link]

Sources

Benchmarking the Synthetic Efficiency of Different Routes to N-Aryl Sulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Sulfonamide Linkage

N-aryl sulfonamides are ubiquitous structural motifs in medicinal chemistry, serving as the core pharmacophore in sulfa drugs, COX-2 inhibitors, and various broad-spectrum antibacterial agents[1]. For drug development professionals and synthetic chemists, the choice of synthetic route dictates not only the overall yield but also the functional group tolerance, scalability, and environmental impact (E-factor) of the campaign.

This guide objectively benchmarks three primary synthetic methodologies: the classical electrophilic substitution, palladium-catalyzed cross-coupling, and modern electrochemical multicomponent synthesis.

G Target N-Aryl Sulfonamides Classical Classical Route (Sulfonyl Chloride + Amine) Classical->Target SN2-type Coupling Buchwald-Hartwig (Aryl Halide + Sulfonamide) Coupling->Target Pd-Catalyzed Electro Electrochemical (Arene + SO2 + Amine) Electro->Target Anodic Oxidation

Overview of major synthetic routes to N-aryl sulfonamides.

Route A: Classical Electrophilic Sulfonylation

Mechanistic Causality

The classical Schotten-Baumann-type approach relies on the nucleophilic attack of an aniline on a highly electrophilic sulfonyl chloride. The addition of a tertiary amine base (e.g., triethylamine or pyridine) is critical; it acts as an acid scavenger to neutralize the HCl byproduct, thereby preventing the protonation of the nucleophilic aniline and driving the equilibrium toward the product.

Self-Validating Experimental Protocol
  • Preparation: In an oven-dried flask, dissolve the aniline (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (1.5 equiv).

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: Low temperatures suppress the highly exothermic hydrolysis of the moisture-sensitive sulfonyl chloride.

  • Addition: Add the sulfonyl chloride (1.1 equiv) dropwise over 15 minutes.

  • Validation & Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (3:1 Hexanes/EtOAc). Complete consumption of the aniline validates the end of the reaction.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted aniline and TEA) and saturated NaHCO3 (to remove sulfonate byproducts). The purity of the organic layer is thus self-validated before concentration under reduced pressure.

Route B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Mechanistic Causality

When dealing with sterically hindered amines or electron-deficient aryl halides, the classical route often fails. The Buchwald-Hartwig amination overcomes this thermodynamic barrier by utilizing a Pd(0) catalyst[2]. The use of bulky, electron-rich phosphine ligands (e.g., XPhos) facilitates the challenging oxidative addition of the unreactive aryl halide and promotes the final reductive elimination step to form the C-N bond[3]. Strong bases like NaOtBu are required to deprotonate the coordinated sulfonamide intermediate.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Coord Amine Coordination (Sulfonamide) OxAdd->Coord Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0

Buchwald-Hartwig catalytic cycle for N-aryl sulfonamide synthesis.

Self-Validating Experimental Protocol
  • Catalyst Assembly: To a 2-necked flask under nitrogen, add Pd2(dba)3 (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv)[2].

  • Degassing: Add anhydrous toluene (0.1 M) and degas by sparging with N2 for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation and deactivation of the Pd(0) active species.

  • Reagent Addition: Add the aryl halide (1.0 equiv) and primary sulfonamide (1.2 equiv). Heat the mixture to 90 °C for 6–12 hours[2].

  • Validation & Monitoring: Monitor by GC/MS. The complete disappearance of the aryl halide peak confirms conversion.

  • Workup: Cool to room temperature and filter the crude mixture through a pad of Celite. Causality: This step self-validates the removal of insoluble palladium black and inorganic salts, preventing column fouling during downstream silica gel chromatography[2].

Route C: Modern Electrochemical Multicomponent Synthesis

Mechanistic Causality

Recent advances have bypassed the need for pre-functionalized, moisture-sensitive sulfonyl chlorides altogether. By employing anodic oxidation, sulfonamides can be synthesized directly from unactivated arenes, SO2, and amines[4]. The amine and SO2 form an amidosulfinate intermediate in situ, which plays a dual role: it acts as the nucleophile that attacks the electrochemically generated arene radical cation, and it serves as the supporting electrolyte, eliminating the need for exogenous salts[4][5].

Electro Reactants Arene + SO2 + Amine Cell Undivided Cell (BDD Anode, SS Cathode) Reactants->Cell Oxidation Anodic Oxidation (Arene Radical Cation) Cell->Oxidation Coupling Nucleophilic Attack (Amidosulfinate) Oxidation->Coupling Product N-Aryl Sulfonamide Coupling->Product

Electrochemical multicomponent synthesis workflow.

Self-Validating Experimental Protocol
  • Cell Setup: Assemble an undivided electrochemical flow cell or batch cell equipped with a Boron-Doped Diamond (BDD) anode and a stainless-steel cathode[5].

  • Reaction Mixture: Dissolve the arene (1.0 equiv) and amine (2.0 equiv) in a mixture of HFIP/MeCN. Add a standardized SO2 stock solution (1.5 equiv). Causality: 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) is crucial as its high polarity and strong hydrogen-bonding capabilities stabilize the highly reactive radical cation intermediates[4].

  • Electrolysis: Apply a constant current (e.g., 10 mA/cm²).

  • Validation & Monitoring: Monitor the cell voltage trace. A stable voltage profile validates that the in-situ amidosulfinate is maintaining solution conductivity without electrode passivation.

  • Workup: Once the theoretical charge (F/mol) is passed, simply evaporate the volatiles. The lack of exogenous supporting electrolyte validates that the crude residue contains only the product and unreacted starting materials, ready for direct purification[5].

Quantitative Benchmarking

To guide route selection, the following table summarizes the operational metrics of each synthetic strategy:

MetricClassical RouteBuchwald-Hartwig Cross-CouplingElectrochemical Synthesis
Average Yield 80–95%70–94%[2]50–85%[4]
Atom Economy Moderate (Loss of Cl)Low (Loss of Halide, Ligands, Base)High (Direct C-H Functionalization)
Functional Group Tolerance Low (Sensitive to acids/nucleophiles)HighHigh
Reaction Time 2–4 hours6–12 hours5 mins (Flow) / 2–4 hrs (Batch)[5]
E-Factor / Waste High (Salts, HCl)High (Pd, Ligands, Salts)Low (No exogenous electrolytes)
Scalability ExcellentModerate (Pd removal required)Excellent (via Single-Pass Flow)[5]

Conclusion

While the Classical Route remains the most rapid and cost-effective method for simple, unhindered substrates, it falls short when dealing with complex pharmaceutical intermediates. The Buchwald-Hartwig Cross-Coupling offers unparalleled functional group tolerance and is the gold standard for coupling sterically hindered or electron-deficient systems, despite the drawback of transition metal waste. For forward-looking, green chemistry applications, Electrochemical Multicomponent Synthesis provides a highly atom-economical, single-step alternative that leverages single-pass flow technology to bypass pre-functionalized starting materials entirely.

References

  • Title: Sulfonamide derivatives: Synthesis and applications | Source: Frontier Research Publication | URL: 1

  • Title: Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides | Source: Benchchem | URL: 2

  • Title: Metal-Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines | Source: PMC | URL: 4

  • Title: Electrochemical Synthesis of Sulfonamides in Single-Pass Flow | Source: KIT Library | URL: 5

  • Title: A New Strategy for the Synthesis of Benzylic Sulfonamides: Palladium-Catalyzed Arylation and Sulfonamide Metathesis | Source: The Journal of Organic Chemistry (ACS) | URL: 3

Sources

Assessing the reproducibility of the biological activity of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide across different laboratories

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug discovery, the reproducibility of in vitro biological activity is the bedrock of lead optimization. However, certain chemical scaffolds exhibit extreme inter-laboratory variability, yielding nanomolar potency in one facility and complete inactivity in another. This guide objectively assesses the reproducibility of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide —a compound featuring a privileged solubility-enhancing moiety coupled with a highly reactive pharmacophore. By analyzing the causality behind these discrepancies, we provide a comparative performance evaluation against stable alternatives and outline a self-validating protocol system to eliminate buffer-induced assay artifacts.

The Chemical Dichotomy: Privileged Scaffold vs. Reactive Pharmacophore

To understand the erratic performance of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide, we must deconstruct its chemical architecture:

  • The Morpholine Ring: Recognized as a "privileged scaffold" in medicinal chemistry, morpholine enhances aqueous solubility, improves metabolic stability, and frequently engages in critical hydrogen bonding within the target binding pockets (e.g., kinase hinge regions) 1.

  • The 2-Nitrobenzenesulfonamide (Nosyl) Group: The strong electron-withdrawing nature of the ortho-nitro group increases the acidity of the sulfonamide, often drastically improving target affinity. However, this same electronic effect renders the sulfur-nitrogen bond highly susceptible to nucleophilic attack.

The Root Cause of Reproducibility Failures: Buffer-Induced Artifacts

The causality behind the reproducibility crisis for this compound lies entirely in the choice of biological assay buffer. High-throughput screening (HTS) laboratories routinely add reducing agents like Dithiothreitol (DTT) or Glutathione (GSH) to assay buffers to prevent the oxidation of catalytic cysteine residues on target enzymes.

When N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide is introduced into a DTT-containing buffer, a classic Fukuyama cleavage occurs in situ2. The nucleophilic thiol of DTT attacks the electron-deficient aromatic ring via a Meisenheimer complex, rapidly cleaving the sulfonamide bond.

The Result: The active compound is destroyed before it can bind the target, yielding a false negative (apparent inactivity). Conversely, the generation of reactive thioether byproducts can covalently modify the target enzyme, yielding a false positive 3. Laboratories that utilize non-nucleophilic reducing agents, such as TCEP (Tris(2-carboxyethyl)phosphine), preserve the compound and observe its true biological activity.

FukuyamaCleavage Compound N-[2-(morpholin-4-yl)ethyl] -2-nitrobenzene-1-sulfonamide BufferDTT Assay Buffer (+ 1 mM DTT) Compound->BufferDTT BufferTCEP Assay Buffer (+ 1 mM TCEP) Compound->BufferTCEP Meisenheimer Meisenheimer Complex (Nucleophilic Attack) BufferDTT->Meisenheimer Thiol reacts with Nosyl Intact Intact Compound (True Target Engagement) BufferTCEP->Intact Non-nucleophilic reduction Degradation Cleaved Products: Morpholinoethylamine + Thioether Byproduct Meisenheimer->Degradation Fukuyama Cleavage

Mechanistic divergence of nosyl-sulfonamides in DTT versus TCEP assay buffers.

Comparative Performance Data

To objectively evaluate the compound's utility, we must compare its performance against structurally stable alternatives. The table below summarizes the biological activity (using a model kinase inhibition assay) and chemical stability of the target compound versus two non-reactive analogs.

CompoundStructural FeatureIC₅₀ (1 mM DTT Buffer)IC₅₀ (1 mM TCEP Buffer)Stability ( t1/2​ in DTT)
N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide 2-Nitro (Nosyl)> 50 µM (Artifact)45 nM < 15 minutes
Alternative A: N-[2-(morpholin-4-yl)ethyl]benzenesulfonamideDes-nitro2.5 µM2.4 µM> 48 hours
Alternative B: N-[2-(morpholin-4-yl)ethyl]-4-fluorobenzenesulfonamide4-Fluoro120 nM115 nM> 48 hours

Analysis: While Alternative B (the 4-fluoro analog) provides excellent stability and avoids DTT-induced cleavage, it sacrifices the peak potency achieved by the highly electronegative nosyl group. Therefore, researchers can still utilize the 2-nitro derivative, provided the assay environment is strictly controlled.

Standardized Experimental Protocols (Self-Validating System)

To guarantee reproducibility across different laboratories, the following self-validating workflows must be implemented when screening nosyl-containing sulfonamides.

Protocol 1: Thiol-Free Enzyme Inhibition Assay

Causality: DTT and β -mercaptoethanol must be eliminated to prevent Fukuyama cleavage. TCEP is substituted because it reduces disulfides via a phosphine-based mechanism, lacking the nucleophilic sulfur required to attack the nosyl aromatic ring.

  • Buffer Preparation: Prepare the base assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.01% Tween-20).

  • Reductant Substitution: Add 1 mM TCEP hydrochloride immediately prior to the assay. Do not use DTT.

  • Enzyme Pre-incubation: Incubate the target enzyme with the TCEP buffer for 10 minutes at room temperature to ensure all catalytic cysteines are reduced.

  • Compound Addition: Dispense the compound (in DMSO) into the assay plate. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add the substrate to initiate the reaction and monitor via standard fluorescence/luminescence readouts.

Protocol 2: LC-MS/MS Stability Validation

Causality: Before trusting any biological readout, you must validate that the compound actually survived the incubation period. This protocol directly quantifies the intact parent mass, creating a self-validating loop that rules out degradation artifacts.

  • Mock Incubation: Incubate 10 µM of the compound in the exact assay buffer (containing TCEP) at 37°C for 60 minutes. This mimics the temporal and chemical environment of the biological assay.

  • Quenching: Transfer 50 µL of the mixture into 50 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: Acetonitrile precipitates assay proteins (preventing LC column fouling), while formic acid protonates the morpholine nitrogen, instantly halting any residual nucleophilic reactions and enhancing positive-ion electrospray ionization (ESI+).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Detection: Inject the supernatant into the LC-MS/MS. Monitor the parent mass transition (e.g., m/z 316 [M+H]⁺ for the intact compound) versus the expected cleavage product (m/z 131 [M+H]⁺ for morpholinoethylamine).

AssayWorkflow Start Screening Hit: Nosyl-Sulfonamide Decision Is DTT/GSH present in assay buffer? Check protocol Start->Decision YesDTT High Risk of Artifacts (False Negatives/Positives) Decision->YesDTT Yes NoDTT Proceed with TCEP or Thiol-Free Buffer Decision->NoDTT No YesDTT->NoDTT Reformulate Buffer LCMS LC-MS/MS Validation (Confirm Intact Mass) NoDTT->LCMS Valid Validated Biological Activity LCMS->Valid Mass Conserved

Self-validating triage workflow for evaluating redox-sensitive sulfonamides.

Conclusion

The biological activity of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide is highly reproducible—if and only if the chemical reactivity of the nosyl group is respected. By replacing nucleophilic thiols with TCEP and implementing rigorous LC-MS/MS stability checks, researchers can safely leverage the potent electronegativity of the nitrobenzenesulfonamide pharmacophore without falling victim to costly assay artifacts. For laboratories unwilling to alter their standardized DTT buffers, transitioning to the 4-fluoro alternative (Alternative B) provides the most reliable bioisosteric compromise.

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances.
  • Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis.
  • Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors. PMC / NIH.

Sources

Safety Operating Guide

Comprehensive Operational and Disposal Plan: N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

As research and drug development laboratories scale their synthetic operations, the management of complex synthetic intermediates requires more than generic disposal guidelines. N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide is a specialized organic compound characterized by a unique combination of a morpholine ring, an ethyl linker, and a 2-nitrobenzenesulfonyl (nosyl) group.

This guide provides an authoritative, self-validating framework for the safe handling, operational segregation, and regulatory-compliant disposal of this compound. By understanding the mechanistic causality behind these safety protocols, laboratory personnel can mitigate environmental risks and ensure strict compliance with federal waste management standards[1].

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule into its functional moieties to understand its reactivity and environmental impact. You cannot properly dispose of a chemical without understanding why it behaves the way it does under stress.

  • The Nitroaromatic System: The 2-nitrobenzene group is highly electron-deficient. While stable under standard ambient conditions, it is highly susceptible to reduction. If mixed with common laboratory reducing agents (e.g., sodium borohydride, lithium aluminum hydride, or dithiothreitol), it can undergo a highly exothermic reduction to an aniline derivative. Furthermore, nitroaromatics are notorious groundwater contaminants that exhibit significant aquatic toxicity.

  • The Sulfonamide Linkage: Sulfonamides are generally chemically stable, which makes them persistent in the environment if landfilled. When subjected to thermal destruction (incineration), the sulfur and nitrogen atoms oxidize to form sulfur oxides (SOx) and nitrogen oxides (NOx), necessitating specialized exhaust scrubbing.

  • The Morpholine Ring: This cyclic secondary amine derivative is basic and acts as a localized irritant. It contributes to the compound's overall aquatic toxicity and environmental persistence.

Quantitative Hazard & Physicochemical Summary
Property / ParameterData / ClassificationOperational Implication
Molecular Formula C12H17N3O5SHigh heteroatom content (N, S) dictates incineration over landfilling.
Physical State Solid (Crystalline/Powder)Risk of aerosolization during spills; requires wet-wiping protocols.
Incompatible Materials Strong reducing agents, strong basesCritical: Segregate from hydrides and thiols to prevent exothermic reactions.
Combustion Byproducts CO, CO2, NOx, SOxRequires High-Temperature Incineration (HTI) with alkaline scrubbers.
RCRA Waste Classification Toxic / OrganicMust be tracked via the EPA e-Manifest system[2].

Operational Handling & Waste Segregation Protocol

Because of the specific environmental hazards posed by the morpholine and nitrobenzene groups, this compound must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA)[3]. The following self-validating protocol ensures that waste is safely segregated at the point of generation.

Step-by-Step Segregation Workflow
  • State Identification: Determine if the waste is a pure solid (e.g., expired reagent, crystallized product) or a solution (e.g., reaction mother liquor dissolved in dichloromethane or dimethylformamide).

  • Container Selection:

    • For Solids: Use wide-mouth High-Density Polyethylene (HDPE) or amber glass jars.

    • For Liquids: Use heavy-walled HDPE carboys. Causality: Avoid metal containers, as trace moisture can cause the amine/sulfonamide groups to slowly corrode the metal, compromising container integrity.

  • Chemical Isolation (The "No-Mix" Rule): Strictly isolate this waste stream from any reducing agents. Verify that the waste container has not previously held thiols, hydrides, or strong oxidizers.

  • RCRA Labeling: Affix a compliant hazardous waste label immediately upon placing the first drop or grain of waste into the container. Mark the primary hazard as "Toxic - Organic" and note "Contains Nitroaromatics/Sulfonamides."

  • Secondary Containment: Place the sealed container in a chemically compatible secondary containment bin within a designated Satellite Accumulation Area (SAA).

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent the compound from entering laboratory drains, where the morpholine moiety can cause severe aquatic toxicity.

Step-by-Step Spill Cleanup
  • Secure the Perimeter: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloved), chemical splash goggles, and a flame-resistant lab coat[1].

  • Containment:

    • For Solutions: Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite. Causality: Do not use combustible absorbents like sawdust, as the nitroaromatic compound could theoretically sensitize the combustible material under dry conditions.

    • For Solids: Do not dry-sweep, as this will aerosolize the toxic powder. Instead, gently cover the powder with paper towels lightly dampened with a compatible solvent (e.g., ethyl acetate or acetone) to solubilize and capture the material.

  • Physical Removal: Use non-sparking polypropylene scoops to transfer the absorbed mixture into a heavy-duty hazardous waste bag or an HDPE bucket.

  • Surface Decontamination: Wipe down the affected surface with an acetone-soaked rag to remove residual organic traces, followed by a final wash with standard laboratory detergent and water.

  • Waste Consolidation: Seal the cleanup materials, label them as "Spill Decontamination Debris - Contains Nitrobenzenesulfonamide," and route them for incineration.

Logistical Disposal & Manifesting Plan

The ultimate destruction of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide must be achieved through High-Temperature Incineration (HTI). Landfilling is strictly prohibited due to the compound's potential to leach toxic morpholine and nitrobenzene derivatives into the water table.

The EPA requires that all hazardous waste shipped off-site be tracked from "cradle-to-grave" using a standardized manifest system[2].

DisposalWorkflow Gen Waste Generation (Solid/Solution) Seg Segregation (No Reducing Agents) Gen->Seg Isolate Cont Secondary Containment (HDPE/Glass) Seg->Cont Transfer Label RCRA Labeling (Toxic/Organic) Cont->Label Tag Manifest EPA e-Manifest System Label->Manifest Document Incinerate High-Temp Incineration (NOx/SOx Scrubbers) Manifest->Incinerate Transport & Destroy

Workflow for the segregation, manifesting, and incineration of nitrobenzenesulfonamide waste.

Manifesting Procedure
  • Profile the Waste: Work with your certified hazardous waste vendor to create a waste profile. Specify the presence of nitrogen and sulfur, as the vendor must route this to an incinerator equipped with alkaline scrubbers to neutralize the resulting NOx and SOx gases.

  • e-Manifest Generation: Utilize the EPA's Hazardous Waste Electronic Manifest (e-Manifest) System to electronically track the shipment[2]. Ensure the transporter provides a properly prepared manifest before the waste leaves the facility.

  • Certificate of Destruction: Once the receiving facility has incinerated the waste, verify that the signed copy of the manifest is returned and archived in your laboratory's EHS records for a minimum of three years.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) Committee on Prudent Practices in the Laboratory. URL:[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations United States Environmental Protection Agency (EPA). URL: [Link]

  • Hazardous Waste Transportation and the e-Manifest System United States Environmental Protection Agency (EPA). URL:[Link]

Sources

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